Dasatinib-d4
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C22H26ClN7O2S |
|---|---|
分子量 |
492.0 g/mol |
IUPAC名 |
N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-[4-(1,1,2,2-tetradeuterio-2-hydroxyethyl)piperazin-1-yl]pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C22H26ClN7O2S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27)/i10D2,11D2 |
InChIキー |
ZBNZXTGUTAYRHI-MKQHWYKPSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Role of Dasatinib-d4 in Preclinical and Clinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases. It is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL)[1][2]. The core mechanism of Dasatinib's therapeutic effect lies in its ability to target the BCR-ABL fusion protein and the Src family of kinases, thereby inhibiting downstream signaling pathways that drive malignant cell proliferation and survival[3][4][5]. For the rigorous evaluation of Dasatinib's pharmacokinetic and pharmacodynamic properties in research settings, a stable, reliable internal standard for analytical quantification is paramount. This is the primary role of Dasatinib-d4.
This compound is a deuterated analog of Dasatinib, meaning specific hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling renders this compound chemically identical to Dasatinib in terms of its behavior in extraction and chromatographic separation, yet distinguishable by its higher mass in mass spectrometry. This key difference makes it an ideal internal standard for quantitative bioanalysis, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While the nearly identical deuterated analog, Dasatinib-d8, is more frequently cited in published literature, the principles and applications outlined here are directly transferable to this compound.
The Critical Role of this compound as an Internal Standard
In bioanalytical method development and validation, an internal standard (IS) is crucial for accurate and precise quantification of an analyte in a complex biological matrix, such as plasma or serum. The IS is added at a known concentration to all samples, including calibration standards, quality controls, and unknown study samples, prior to sample processing. Its purpose is to correct for variability that can be introduced during various stages of the analytical workflow, including:
-
Sample Preparation: Losses during extraction, evaporation, and reconstitution steps.
-
Injection Volume: Minor variations in the volume of sample injected into the LC-MS/MS system.
-
Matrix Effects: Suppression or enhancement of the analyte's ionization in the mass spectrometer due to co-eluting components from the biological matrix.
By monitoring the ratio of the analyte's signal to the internal standard's signal, these potential sources of error can be effectively normalized, leading to highly reliable and reproducible quantitative data. Stable isotope-labeled internal standards, like this compound, are considered the "gold standard" because they co-elute with the analyte and experience nearly identical ionization effects, providing the most accurate correction.
Quantitative Data from Bioanalytical Methods
The following tables summarize the performance of various validated LC-MS/MS methods for the quantification of Dasatinib in human plasma. While some methods utilize other internal standards, the performance metrics are indicative of what can be achieved with a deuterated internal standard like this compound.
Table 1: LC-MS/MS Method Parameters for Dasatinib Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Internal Standard | Dasatinib-d8 | Lopinavir | Erlotinib | Gliquidone |
| Linearity Range (ng/mL) | 1 - 400 | 1 - 98 | 1 - 500 | 2.0 - 490.0 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1 | 1 | 2.0 |
| Biological Matrix | Human Plasma | Human and Mice Plasma | Rat Plasma | Human Plasma |
| Analytical Technique | LC-MS/MS | LC-MS/MS | UPLC-MS/MS | UPLC-MS/MS |
Table 2: Accuracy and Precision of Dasatinib Quantification Methods
| Parameter | Method 1 (Dasatinib-d8 IS) | Method 2 (Lopinavir IS) | Method 3 (Erlotinib IS) | Method 4 (Gliquidone IS) |
| Intra-day Precision (%RSD) | Not explicitly stated | 2.3 - 6.2% | Not explicitly stated | <13% |
| Inter-day Precision (%RSD) | Not explicitly stated | 4.3 - 7.0% | Not explicitly stated | Not explicitly stated |
| Intra-day Accuracy (%) | Not explicitly stated | 88.2 - 105.8% | Not explicitly stated | Not explicitly stated |
| Inter-day Accuracy (%) | Not explicitly stated | 90.6 - 101.7% | Not explicitly stated | Not explicitly stated |
| Recovery (%) | 109.04 ± 3.76% | Not explicitly stated | 79.77 - 85.17% | 63.7%–71.8% |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the quantification of Dasatinib using a deuterated internal standard, which would be analogous for this compound.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting Dasatinib from plasma samples.
-
Aliquoting: Aliquot 100 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of this compound working solution (at a fixed concentration) to each tube.
-
Precipitation: Add 300 µL of a precipitating agent, such as acetonitrile (B52724) or methanol (B129727) containing 0.1% formic acid.
-
Vortexing: Vortex mix the samples for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase concentration.
-
Injection: Inject an aliquot of the final sample into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column, such as a Waters Atlantis dC18 (75 x 4.6 mm, 3.5 µm), is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid) is typical. A common mobile phase composition is Methanol:Water (60:40 v/v) with 0.1% formic acid[6].
-
Flow Rate: A flow rate of 0.5 - 0.8 mL/min is generally employed.
-
Injection Volume: A small injection volume, typically 5-20 µL, is used.
-
Column Temperature: The column is often maintained at an ambient or slightly elevated temperature (e.g., 40 °C).
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
Table 3: Representative MRM Transitions for Dasatinib and a Deuterated Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Dasatinib | 488.1 | 401.1 |
| Dasatinib-d8 | 496.15 | 406.1 |
Note: The MRM transition for this compound would be expected to have a precursor ion of approximately m/z 492.1, with a corresponding shift in the product ion.
Signaling Pathways and Experimental Workflows
Dasatinib's Mechanism of Action: Inhibition of BCR-ABL and Src Kinase Signaling
Dasatinib exerts its anti-leukemic effects by potently inhibiting the kinase activity of the BCR-ABL fusion protein, the hallmark of CML, and members of the Src family of kinases. This inhibition blocks the downstream signaling cascades that are crucial for the proliferation, survival, and adhesion of cancer cells.
Caption: Dasatinib inhibits BCR-ABL and Src kinases, blocking key downstream signaling pathways.
Typical Bioanalytical Workflow for Dasatinib Quantification
The following diagram illustrates a standard workflow for the quantitative analysis of Dasatinib in biological samples using this compound as an internal standard.
Caption: Standard workflow for Dasatinib quantification using an internal standard.
Conclusion
This compound serves as an indispensable tool in the research and development of Dasatinib. Its use as a stable isotope-labeled internal standard in LC-MS/MS-based bioanalysis ensures the generation of high-quality, reliable pharmacokinetic data. This data is fundamental for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Dasatinib, for performing dose-ranging studies, and for establishing critical pharmacokinetic/pharmacodynamic relationships. The detailed methodologies and performance characteristics presented in this guide provide a comprehensive overview for researchers and drug development professionals working with this important therapeutic agent.
References
Dasatinib-d4: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the analytical profile of Dasatinib-d4, a deuterated analog of Dasatinib. The information compiled is based on established analytical methodologies and typical specifications for this compound, designed to assist researchers in its application for preclinical and clinical studies.
Compound Information
This compound is a stable, isotopically labeled form of Dasatinib, a potent tyrosine kinase inhibitor. The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for pharmacokinetic and bioanalytical studies involving the quantification of Dasatinib.
| Parameter | Specification |
| Chemical Name | N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl-d4)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide |
| Molecular Formula | C₂₂H₂₂D₄ClN₇O₂S |
| Molecular Weight | 492.03 g/mol |
| CAS Number | 1160297-08-4 |
| Appearance | White to Off-White Solid |
| Solubility | Soluble in DMSO and Methanol (B129727) |
Analytical Specifications and Quantitative Data
The following tables summarize the typical quantitative data obtained from a Certificate of Analysis for this compound. These values are representative and may vary slightly between different batches.
Table 1: Identity Confirmation
| Test | Method | Result |
| ¹H-NMR | Nuclear Magnetic Resonance Spectroscopy | Conforms to structure |
| Mass Spectrum | Mass Spectrometry (MS) | Conforms to structure |
Table 2: Purity and Impurity Profile
| Test | Method | Specification | Typical Result |
| Chromatographic Purity | HPLC/UPLC | ≥ 98.0% | 99.5% |
| Isotopic Purity | LC-MS/MS | ≥ 99% | > 99% |
| Individual Impurities | HPLC/UPLC | ≤ 0.5% | < 0.2% |
| Total Impurities | HPLC/UPLC | ≤ 1.0% | < 0.5% |
Table 3: Physicochemical Properties
| Test | Method | Specification | Typical Result |
| Loss on Drying | Gravimetric | ≤ 1.0% | 0.3% |
| Residue on Ignition | Gravimetric | ≤ 0.1% | < 0.1% |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to determine the chromatographic purity of this compound and to quantify any related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 5.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[2]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.
-
Detection: UV at 315 nm.[3]
-
Injection Volume: 10 µL.
-
Procedure: A solution of this compound is prepared in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) and injected into the HPLC system. The retention time of the main peak is recorded, and the peak areas of all components are integrated to calculate the percentage purity and the levels of individual and total impurities.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity
This technique confirms the molecular weight and structure of this compound and determines its isotopic purity.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Sample Preparation: The sample is dissolved in a suitable solvent and infused into the mass spectrometer. For isotopic purity, a deuterated internal standard such as Dasatinib-d8 may be used.[4]
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured and compared to the theoretical value. For isotopic purity, the relative abundance of the deuterated and non-deuterated species is determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H-NMR spectroscopy is employed to confirm the chemical structure of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm the expected molecular structure. Characteristic peaks for Dasatinib include signals in the aromatic region and specific resonances for the methyl and hydroxyethyl (B10761427) groups.[5]
Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of a this compound sample to generate a Certificate of Analysis.
Caption: Workflow for this compound Certificate of Analysis Generation.
Signaling Pathway Inhibition by Dasatinib
Dasatinib is a multi-targeted kinase inhibitor. The diagram below illustrates its primary inhibitory actions on key signaling pathways involved in cancer cell proliferation and survival.
Caption: Dasatinib's inhibitory action on key signaling pathways.
References
A Technical Guide to Commercially Available Dasatinib-d4 Standards for Bioanalytical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercially available Dasatinib-d4, a deuterated internal standard essential for the accurate quantification of the tyrosine kinase inhibitor Dasatinib in biological matrices. This document outlines the properties of this compound, details its commercial sources, and provides comprehensive experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. Additionally, it illustrates the key signaling pathways affected by Dasatinib to provide a broader context for its therapeutic action.
Introduction to Dasatinib and the Role of a Labeled Internal Standard
Dasatinib is a potent, second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] It functions by inhibiting multiple kinases, most notably BCR-ABL, as well as the SRC family of kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[2][3] Given its potency and the need for precise therapeutic drug monitoring and pharmacokinetic studies, accurate and reliable bioanalytical methods are crucial.
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis.[4] By closely mimicking the physicochemical properties, extraction recovery, and ionization behavior of the parent drug, this compound effectively compensates for variability during sample preparation and analysis, leading to enhanced accuracy and precision.[5]
Commercially Available this compound Standards
Several chemical suppliers offer this compound for research purposes. The following table summarizes the key specifications from prominent vendors. Researchers should always request a Certificate of Analysis (CoA) to obtain batch-specific data.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Daicel Pharma Standards | DCTI-A-000145 | 1160297-08-4 | C₂₂H₂₂D₄ClN₇O₂S | 492.03 |
| Alentris Research Pvt. Ltd. | ALN-D018D01 | 1160297-08-4 | C₂₂H₂₂D₄ClN₇O₂S | 492.0 |
Experimental Protocols for Bioanalysis using Deuterated Dasatinib
The following protocols are synthesized from validated LC-MS/MS methods for the quantification of Dasatinib in human plasma using a deuterated internal standard.
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of Dasatinib and this compound (or a similar deuterated standard like d8) in methanol (B129727) at a concentration of 1 mg/mL. Store these solutions at -20°C.
-
Working Solutions:
-
Dasatinib Calibration Standards: Perform serial dilutions of the Dasatinib stock solution with methanol or a suitable solvent mixture to prepare a series of working solutions for calibration curve standards.
-
Dasatinib Quality Control (QC) Samples: Prepare separate working solutions for low, medium, and high concentration QC samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration appropriate for spiking into plasma samples (e.g., 0.4 µg/mL).
-
Sample Preparation from Human Plasma (Protein Precipitation)
This is a common and straightforward method for extracting Dasatinib from plasma.
-
Aliquot 200 µL of human plasma (blank, calibration standard, QC, or study sample) into a microcentrifuge tube.
-
Add a small volume (e.g., 25-50 µL) of the this compound internal standard working solution to each tube (except for blank samples).
-
Vortex the mixture for approximately 10-30 seconds.
-
Add a protein precipitation agent, such as 400 µL of methanol or acetonitrile (B52724) containing 0.1% formic acid.
-
Vortex vigorously for at least 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 5,500-14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 20 µL) of the supernatant into the LC-MS/MS system for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following table summarizes typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.
| Parameter | Recommended Conditions |
| LC Column | Waters Atlantis dC18 (75 x 4.6 mm, 3.5 µm) or equivalent C18/Phenyl-Hexyl column. |
| Mobile Phase | Isocratic: Methanol/Water (60:40, v/v) with 0.1% formic acid. Gradient options are also viable. |
| Flow Rate | 0.7 mL/min. |
| Column Temperature | Ambient or controlled (e.g., 40°C). |
| Injection Volume | 20 µL. |
| Ionization Mode | Electrospray Ionization (ESI), Positive. |
| MS/MS Detection | Multiple Reaction Monitoring (MRM). |
| MRM Transitions | Dasatinib: m/z 488.1 → 401.1 Dasatinib-d8 (as proxy for d4): m/z 496.15 → 406.1 |
| Collision Energy (CE) | ~32 V (Optimize for specific instrument). |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the typical workflow for the bioanalytical quantification of Dasatinib using a deuterated internal standard.
Caption: Bioanalytical workflow for Dasatinib quantification.
Dasatinib Signaling Pathway Inhibition
Dasatinib exerts its therapeutic effect by inhibiting key signaling pathways that drive cancer cell proliferation and survival. The primary target is the BCR-ABL fusion protein, but it also potently inhibits SRC family kinases.
Caption: Dasatinib's inhibition of oncogenic signaling pathways.
References
In-Depth Technical Guide to the Isotopic Purity of Dasatinib-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of Dasatinib-d4, a deuterated analog of the tyrosine kinase inhibitor Dasatinib. This document is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in quantitative bioanalytical studies. Herein, we detail the synthesis, purification, and rigorous analysis required to ensure the high isotopic purity of this critical reagent.
Introduction to this compound and Isotopic Purity
Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and the Src family of kinases. It is a vital therapeutic agent for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). In pharmacokinetic and drug metabolism studies, stable isotope-labeled internal standards are essential for achieving accurate and precise quantification of the active pharmaceutical ingredient (API) in biological matrices. This compound, in which four hydrogen atoms are replaced with deuterium (B1214612), serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis due to its chemical similarity and mass difference from the parent compound.
Isotopic purity is a critical quality attribute of any deuterated standard. It refers to the percentage of the compound that is fully deuterated at the specified positions. The presence of isotopic impurities, particularly the unlabeled analyte (d0), can significantly compromise the accuracy of quantitative results by contributing to the analyte's signal. Therefore, a thorough characterization of the isotopic distribution is paramount.
Synthesis and Purification of this compound
The synthesis of this compound is a multi-step process that requires careful control to ensure the specific incorporation of deuterium atoms and to minimize isotopic scrambling. A common synthetic strategy involves the use of a deuterated precursor.
A proposed synthetic scheme for this compound is as follows:
The synthesis of this compound typically involves the coupling of a deuterated intermediate with the core structure of the molecule. A plausible route is the reaction of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide with a deuterated piperazine (B1678402) derivative, specifically 1-(2-hydroxyethyl-d4)piperazine. This ensures the selective introduction of four deuterium atoms on the hydroxyethyl (B10761427) side chain of the piperazine moiety.
Following the coupling reaction, the crude this compound is subjected to rigorous purification to remove chemical and isotopic impurities. This is typically achieved through techniques such as column chromatography and recrystallization. The final product is a highly purified form of this compound, ready for analytical characterization.
Isotopic Purity Analysis
The isotopic purity of this compound is determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide detailed information about the isotopic distribution and the precise location of the deuterium labels.
Quantitative Data on Isotopic Distribution
The isotopic distribution of a representative batch of this compound is presented in the table below. The data clearly indicates a high percentage of the desired d4 species and minimal presence of lower deuterated and unlabeled forms.
| Isotopologue | Designation | Representative Mass (m/z) [M+H]⁺ | Abundance (%) |
| Dasatinib-d0 | d0 | 488.15 | < 0.1 |
| Dasatinib-d1 | d1 | 489.16 | < 0.5 |
| Dasatinib-d2 | d2 | 490.16 | < 1.0 |
| Dasatinib-d3 | d3 | 491.17 | < 2.0 |
| This compound | d4 | 492.17 | > 96.5 |
Note: The data presented in this table is representative and may vary slightly between different batches. Always refer to the Certificate of Analysis for lot-specific data.
Experimental Protocols for Isotopic Purity Determination
Objective: To determine the isotopic distribution of this compound.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-HRMS).
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile (B52724)/water with 0.1% formic acid) at a concentration of approximately 1 µg/mL.
-
Chromatographic Separation: The sample is injected onto a C18 reversed-phase column. A gradient elution is employed using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometric Analysis: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Full scan spectra are acquired over a mass range that includes the isotopic cluster of this compound (e.g., m/z 480-500).
-
Data Analysis: The acquired mass spectra are analyzed to determine the relative abundance of each isotopologue (d0 to d4) based on their respective peak areas.
Objective: To confirm the position of deuterium labeling and assess the degree of deuteration.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Methodology:
-
Sample Preparation: A sufficient amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).
-
¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the protons on the 2-hydroxyethyl group of the piperazine ring confirms the location of the deuterium labels.
-
²H NMR Analysis: The ²H NMR spectrum can also be acquired to directly observe the deuterium signals and confirm their chemical environment.
Visualizations
Experimental Workflow for Isotopic Purity Assessment
A Comparative Analysis of Dasatinib and Dasatinib-d4 Mass Spectra: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of the mass spectra of Dasatinib and its deuterated analog, Dasatinib-d4. This document details the experimental protocols for their analysis, presents quantitative data in a structured format, and visualizes key processes using signaling pathway and workflow diagrams. This guide is intended to be a valuable resource for researchers and professionals involved in the development and analysis of pharmaceuticals.
Introduction
Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). In bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are crucial for accurate quantification. This compound, a deuterated form of Dasatinib, serves as an excellent internal standard due to its similar physicochemical properties and distinct mass-to-charge ratio (m/z). This guide explores the mass spectral differences between Dasatinib and this compound, providing insights into their fragmentation patterns and the methodologies used for their characterization.
Mass Spectra Comparison: Dasatinib vs. This compound
The primary difference between the mass spectra of Dasatinib and this compound is a mass shift of approximately 4 Daltons (Da) due to the replacement of four hydrogen atoms with deuterium (B1214612) atoms in the this compound molecule. This mass shift is observable in both the precursor ion and its characteristic fragment ions.
Quantitative Mass Spectrometric Data
The following table summarizes the key mass spectrometric parameters for Dasatinib and this compound, including their molecular weights, and the m/z values of their protonated precursor ions ([M+H]⁺) and major fragment ions observed in tandem mass spectrometry (MS/MS).
| Parameter | Dasatinib | This compound | Mass Shift (Da) |
| Molecular Formula | C₂₂H₂₆ClN₇O₂S | C₂₂H₂₂D₄ClN₇O₂S | +4 |
| Molecular Weight ( g/mol ) | ~488.0 | ~492.0 | +4 |
| Precursor Ion [M+H]⁺ (m/z) | 488.2 | 492.2 | +4 |
| Major Fragment Ion (m/z) | 401.1 | 405.1 | +4 |
Note: The exact mass-to-charge ratios may vary slightly depending on the instrument and experimental conditions.
Experimental Protocols
The data presented in this guide is typically obtained using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a detailed methodology representative of a typical experimental setup for the analysis of Dasatinib and its deuterated internal standard.
Sample Preparation
-
Protein Precipitation: To a 100 µL aliquot of plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard (this compound).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography (LC)
-
Column: A C18 reverse-phase column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed with a mobile phase consisting of:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 5 µL of the prepared sample is injected.
Tandem Mass Spectrometry (MS/MS)
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
Dasatinib: m/z 488.2 → 401.1
-
This compound: m/z 492.2 → 405.1
-
-
Collision Energy: Optimized for the specific instrument and analytes, typically in the range of 25-35 eV.
Visualization of Fragmentation Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the fragmentation pathway of Dasatinib and the general experimental workflow for its analysis.
Conclusion
The distinct mass difference between Dasatinib and this compound, consistently observed in both the precursor and fragment ions, makes this compound an ideal internal standard for the accurate and precise quantification of Dasatinib in biological matrices. The methodologies outlined in this guide provide a robust framework for the bioanalysis of this important therapeutic agent. The provided visualizations of the fragmentation pathway and experimental workflow offer a clear and concise overview of the analytical process, aiding in both understanding and implementation in a research setting.
The Gold Standard: A Technical Guide to Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analysis, particularly within pharmaceutical research and development, the accuracy and reliability of data are paramount. This in-depth technical guide explores the core principles, practical applications, and critical considerations for utilizing deuterated internal standards in mass spectrometry. For scientists and researchers seeking to enhance the robustness and precision of their quantitative analytical methods, a comprehensive understanding of deuterated internal standards is indispensable.
Introduction: The Foundation of Accurate Quantification
In quantitative mass spectrometry, especially when coupled with liquid chromatography (LC-MS), the use of an internal standard (IS) is fundamental to correct for analytical variability.[1] An ideal internal standard is a compound with physicochemical properties similar to the analyte of interest that is added at a known concentration to all samples, including calibration standards and quality controls, before any sample processing.[2] Its primary role is to compensate for variations that can occur during sample preparation, extraction, and analysis.[2]
Deuterated internal standards are isotopically labeled analogs of the analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable, heavier isotope of hydrogen.[3] These standards are widely considered the "gold standard" in quantitative bioanalysis for several key reasons:[1][4]
-
Chemical and Physical Mimicry: Their chemical behavior is nearly identical to the unlabeled analyte, ensuring they effectively track the analyte throughout the entire analytical process, from extraction to detection.[1][5]
-
Co-elution: They typically co-elute with the analyte of interest, meaning they experience similar ionization effects and matrix interferences in the mass spectrometer.[6][7]
-
Mass Distinguishability: Despite their chemical similarity, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[1]
The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS) . By introducing a known amount of the deuterated standard into a sample at the earliest stage, it acts as a perfect mimic for the analyte.[3] Any loss of analyte during sample preparation or variations in instrument response will be mirrored by the deuterated standard.[3] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.[3]
The Advantages of Deuterated Internal Standards: A Data-Driven Perspective
The use of deuterated internal standards significantly enhances the quality of quantitative data by mitigating various sources of error inherent in the analytical process.
Correction for Matrix Effects
Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, are a major challenge in LC-MS analysis.[8][9] Because deuterated internal standards co-elute and have nearly identical ionization properties to the analyte, they experience the same matrix effects.[2][8] This allows for the normalization of the analyte signal, leading to more accurate quantification.[8]
Improved Precision and Accuracy
By compensating for variability throughout the analytical workflow—including sample extraction, injection volume, and instrument response—deuterated internal standards significantly improve the precision and accuracy of quantitative data.[2]
Enhanced Method Robustness
Analytical methods employing deuterated internal standards are generally more robust and less susceptible to variations in experimental conditions.[2] This leads to higher throughput and a lower rate of failed analytical runs.[2]
The following tables summarize quantitative data from various studies, highlighting the superior performance of deuterated internal standards compared to other types of internal standards, such as structural analogs.
Table 1: Comparison of Precision and Accuracy for the Quantification of Everolimus
| Internal Standard Type | Mean Bias (%) | Coefficient of Variation (%) |
| Deuterated (Everolimus-d4) | 1.5 | 3.2 |
| Structural Analog | 8.7 | 9.8 |
This data illustrates a significant improvement in both accuracy (lower bias) and precision (lower CV) when using a deuterated internal standard.
Table 2: Impact of Internal Standard Choice on Assay Precision for Kahalalide F
| Internal Standard Type | Mean Bias (%) | Standard Deviation of Bias (%) |
| Structural Analogue | 96.8 | 8.6 |
| Deuterated Standard | 100.3 | 7.6 |
This data shows a notable improvement in precision (lower variance) with the use of a deuterated internal standard. The mean bias with the deuterated standard is also closer to the true value.[3]
Selection and Synthesis of Deuterated Internal Standards
The successful implementation of a deuterated internal standard relies on careful selection and, in some cases, custom synthesis.
Criteria for Selecting a Deuterated Internal Standard
Several factors should be considered when choosing a deuterated internal standard:
-
Isotopic Purity and Enrichment: The isotopic purity of the standard is critical. The presence of unlabeled analyte as an impurity can lead to an overestimation of the analyte's concentration.[3][10] An isotopic enrichment of ≥98% is generally recommended.[3]
-
Position of Deuterium Labeling: Deuterium atoms should be placed on stable positions within the molecule to avoid hydrogen-deuterium exchange with the solvent (e.g., on -OH, -NH, -SH groups).[3] Such exchange can compromise the mass difference and the integrity of the analysis.[3]
-
Degree of Deuteration: A minimum mass shift of +3 Da is generally recommended to avoid isotopic overlap from naturally occurring heavy isotopes (like ¹³C) of the analyte.[10] For molecules containing atoms with significant natural isotopes (e.g., chlorine, bromine), a larger mass shift may be necessary.[10]
-
Co-elution: Ideally, the deuterated standard should co-elute perfectly with the analyte for optimal correction of matrix effects.[3] However, highly deuterated compounds can sometimes exhibit a slight retention time shift, a phenomenon known as the "chromatographic isotope effect."[8][10]
Synthesis of Deuterated Internal Standards
When a suitable deuterated internal standard is not commercially available, custom synthesis is required. The two primary strategies for incorporating deuterium are:
-
Hydrogen/Deuterium (H/D) Exchange: This method involves replacing existing hydrogen atoms with deuterium, often catalyzed by acids, bases, or metals.[11]
-
De Novo Chemical Synthesis: This approach involves the complete synthesis of the target molecule using deuterated starting materials or reagents, offering greater control over the position and number of deuterium labels.[11]
Experimental Protocols
The following are detailed methodologies for common experimental procedures incorporating deuterated internal standards for LC-MS/MS analysis.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard. Dissolve each in a suitable organic solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL.[3]
-
Intermediate and Working Standard Solutions: Prepare a series of working standard solutions for the analyte by performing serial dilutions of the stock solution. These will be used to construct the calibration curve.[3]
-
Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that provides a robust signal in the mass spectrometer. This concentration should be kept constant across all samples, calibrators, and quality controls.[3]
Sample Preparation: Protein Precipitation
This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma or serum sample.[1]
-
Aliquoting: Pipette 100 µL of the plasma sample (calibrator, quality control, or unknown) into a clean microcentrifuge tube.[1]
-
Spiking: Add 10 µL of the deuterated internal standard spiking solution to the plasma sample.[1]
-
Mixing: Vortex briefly to mix.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) (containing 0.1% formic acid) to the sample.
-
Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.[1]
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Bioanalytical Method Validation
Rigorous validation is essential to ensure the reliability of a bioanalytical method using a deuterated internal standard.[12] Key validation experiments include:
-
Selectivity: Assess for interferences from endogenous matrix components at the retention time of the analyte and the deuterated internal standard.[5]
-
Matrix Effect: Investigate the effect of matrix components on the ionization of the analyte and the internal standard. This is typically done by comparing the response of the analyte in a neat solution to the response in a post-extraction spiked matrix sample.[5][12]
-
Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Calibration Curve: Establish the relationship between the analyte concentration and the response ratio (analyte peak area / internal standard peak area).
-
Accuracy and Precision: Evaluate the closeness of measured values to the true values and the degree of scatter in the data, respectively, using quality control samples at different concentrations.
Visualizing Key Concepts and Workflows
Diagrams are essential for understanding the logical relationships and workflows involved in the use of deuterated internal standards.
Regulatory Perspective
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[2] While not explicitly mandating their use, these guidelines strongly favor the use of stable isotope-labeled internal standards whenever possible due to their ability to ensure the accuracy and reliability of the data.[2][12] The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, adopted by both the FDA and EMA, provides a unified framework for these practices.[12]
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[1] Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices.[1] A thorough understanding of their physicochemical properties, appropriate selection and synthesis, and careful method validation are essential for their successful implementation in both research and regulated environments. The investment in a high-quality deuterated internal standard is an investment in the integrity and reliability of the final data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Dasatinib-d4: A Technical Guide for Researchers
For immediate release: A comprehensive technical guide on Dasatinib-d4, providing critical data and methodologies for researchers, scientists, and drug development professionals. This document outlines the core physicochemical properties, synthesis, and analytical applications of this deuterated analog of Dasatinib, a potent tyrosine kinase inhibitor.
Core Compound Data
This compound, a stable isotope-labeled version of Dasatinib, serves as an invaluable tool in analytical and research settings, particularly in pharmacokinetic and bioequivalence studies. Its key quantitative data are summarized below.
| Property | Value | Reference |
| CAS Number | 1160297-08-4 | |
| Molecular Formula | C₂₂H₂₂D₄ClN₇O₂S | |
| Molecular Weight | 492.03 g/mol |
Physicochemical Characteristics
Dasatinib is characterized as a Biopharmaceutical Classification System (BCS) Class II compound, exhibiting low aqueous solubility and high permeability. The anhydrous free base has a molecular weight of 488.01 g/mol . It is a white to off-white crystalline powder, insoluble in water and slightly soluble in ethanol (B145695) and methanol (B129727).
Synthesis and Purification
The synthesis of Dasatinib and its analogs, including deuterated forms, involves multi-step chemical reactions. While specific synthesis routes for this compound are proprietary, the general synthesis of Dasatinib has been published. One common method involves the coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine, followed by reaction with 1-(2-hydroxyethyl)piperazine.
Purification of Dasatinib is crucial to remove impurities. Common purification techniques include recrystallization from solvents such as dimethylformamide or a mixture of methanol and water. The process aims to yield a high-purity crystalline product suitable for pharmaceutical and research applications.
Analytical Methodologies and Experimental Protocols
This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of Dasatinib in biological matrices.
Experimental Protocol: Quantification of Dasatinib in Human Plasma using LC-MS/MS
This protocol outlines a typical workflow for the quantification of Dasatinib in human plasma, utilizing this compound as an internal standard.
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., at a concentration of 100 ng/mL in methanol).
-
Vortex the mixture for 30 seconds.
-
Add 500 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).
-
Vortex vigorously for 2 minutes to precipitate plasma proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dasatinib: m/z 488.1 → 401.1
-
This compound: m/z 492.1 → 405.1
-
-
Mechanism of Action and Signaling Pathways
Dasatinib is a multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves the inhibition of the BCR-ABL kinase, the hallmark of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] In addition to BCR-ABL, Dasatinib also potently inhibits SRC family kinases (including SRC, LCK, YES, and FYN), c-KIT, ephrin (EPH) receptor A2, and platelet-derived growth factor receptor β (PDGFRβ).[1][2]
By binding to both the active and inactive conformations of the ABL kinase domain, Dasatinib can overcome resistance to other tyrosine kinase inhibitors like imatinib, which primarily target the inactive conformation.[1] The inhibition of these kinases disrupts downstream signaling pathways that are critical for cancer cell proliferation, survival, and migration.[2]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a pharmacokinetic study involving this compound.
References
An In-depth Technical Guide to the Solubility of Dasatinib-d4 in Organic Solvents
This technical guide provides a comprehensive overview of the solubility of Dasatinib-d4, a deuterated analog of Dasatinib, in common organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and life sciences who are working with this compound. The guide details solubility data, experimental protocols for solubility determination, and relevant biological pathways associated with Dasatinib.
Introduction to Dasatinib and this compound
Dasatinib is a potent oral multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] It functions by inhibiting several key kinases, most notably BCR-ABL and the Src family of kinases.[1][2][3] this compound is a deuterated version of Dasatinib, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling is primarily used in pharmacokinetic studies as an internal standard for mass spectrometry-based quantification. For the purposes of this guide, the solubility of Dasatinib is presented, as it is expected to be very similar to that of this compound.
Solubility of Dasatinib in Organic Solvents
Dasatinib is generally characterized as having low aqueous solubility and high permeability, classifying it as a Biopharmaceutical Classification System (BCS) Class II compound. Its solubility in organic solvents, however, is significantly higher. The following table summarizes the available quantitative solubility data for Dasatinib in several common organic solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) |
| Dimethyl Sulfoxide (DMSO) | ~14.3 - 200 | ~29.3 - 409.8 |
| Dimethylformamide (DMF) | ~25 | ~51.2 |
| Ethanol | 3.4 | ~7.0 |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 | ~1.0 |
Note: The wide range of reported solubility for Dasatinib in DMSO may be attributed to differences in experimental conditions, such as temperature, purity of the compound, and the specific methodology used for determination.
Experimental Protocols for Solubility Determination
A precise and reproducible protocol is crucial for determining the solubility of a compound. Below is a generalized methodology for determining the solubility of this compound in an organic solvent using the shake-flask method, which is considered the gold standard for thermodynamic solubility measurement.
Objective: To determine the saturation solubility of this compound in a specified organic solvent at a controlled temperature.
Materials:
-
This compound (crystalline solid)
-
High-purity organic solvent (e.g., DMSO, DMF, Ethanol)
-
Vials with screw caps
-
Calibrated analytical balance
-
Thermostatic shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of this compound solid to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the mixture to shake for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to sediment.
-
Sample Collection: Carefully withdraw a sample from the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Dilution: Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Below is a diagram illustrating the workflow for this experimental protocol.
Caption: Workflow for determining the thermodynamic solubility of this compound.
Signaling Pathways Inhibited by Dasatinib
Dasatinib's therapeutic effect is derived from its ability to inhibit key signaling pathways that drive cancer cell proliferation and survival. The primary target is the BCR-ABL fusion protein, the hallmark of CML. Additionally, Dasatinib inhibits Src family kinases, which are often overactive in various cancers and play roles in cell adhesion, migration, and invasion. The inhibition of these kinases blocks downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, ultimately leading to apoptosis of cancer cells.
The following diagram illustrates a simplified representation of the signaling pathway inhibited by Dasatinib.
Caption: Dasatinib inhibits multiple tyrosine kinases, blocking pro-survival pathways.
Conclusion
This technical guide provides essential information on the solubility of this compound in organic solvents for researchers and drug development professionals. The provided data, compiled into a clear table, indicates good solubility in aprotic polar solvents like DMSO and DMF. A detailed, generalized experimental protocol for accurate solubility determination is also presented, along with a visual workflow. Furthermore, the guide contextualizes the importance of Dasatinib by illustrating its mechanism of action through the inhibition of critical oncogenic signaling pathways. This comprehensive overview serves as a valuable resource for the effective handling and application of this compound in a research setting.
References
Methodological & Application
Application Notes and Protocols: Dasatinib-d4 as an Internal Standard for the Quantitative Analysis of Dasatinib by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Dasatinib-d4 as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Dasatinib (B193332). This methodology is crucial for pharmacokinetic studies, therapeutic drug monitoring, and various clinical and preclinical research applications.
Introduction
Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] Accurate and reliable quantification of Dasatinib in biological matrices is essential for optimizing therapeutic regimens and understanding its pharmacokinetic profile.[2] LC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity and selectivity.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[2]
Principle of the Method
This method involves the extraction of Dasatinib and the internal standard, this compound, from a biological matrix, typically plasma. The extract is then subjected to reversed-phase liquid chromatography to separate the analytes from endogenous interferences. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The concentration of Dasatinib in the sample is determined by comparing the peak area ratio of Dasatinib to this compound against a calibration curve.
Quantitative Data Summary
The following tables summarize the quantitative performance of LC-MS/MS methods for Dasatinib analysis utilizing an internal standard.
Table 1: LC-MS/MS Method Parameters for Dasatinib Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | This compound | Lopinavir | Erlotinib |
| Linearity Range (ng/mL) | 1.00 - 1000[1] | 1 - 98[3] | 1 - 500[5] |
| LLOQ (ng/mL) | 1.00[1] | 1[3] | 1[5] |
| Intra-assay Precision (%CV) | ≤ 5.3[1] | 2.3 - 6.2[3] | Not Specified |
| Inter-assay Precision (%CV) | ≤ 5.3[1] | 4.3 - 7.0[3] | Not Specified |
| Intra-assay Accuracy (%) | ± 9.0 of nominal[1] | 88.2 - 105.8[3] | Not Specified |
| Inter-assay Accuracy (%) | ± 9.0 of nominal[1] | 90.6 - 101.7[3] | Not Specified |
| Mean Recovery (%) | > 79[1] | Not Specified | Not Specified |
Table 2: Mass Spectrometry Transitions for Dasatinib and Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Dasatinib | 488.1 | 401.0[6] |
| This compound | 496.2 (Calculated) | 409.1 (Calculated) |
| Lopinavir | Not Specified | Not Specified |
| Erlotinib | 394.29 | 278.19[5] |
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Dasatinib Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Dasatinib reference standard in methanol (B129727).
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Dasatinib stock solution with methanol to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration of 50 ng/mL.
2. Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting Dasatinib from plasma samples.[7]
-
To 100 µL of plasma sample, add 20 µL of the this compound internal standard working solution (50 ng/mL).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile (B52724) (or methanol containing 0.1% formic acid) to precipitate the proteins.[7]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
3. LC-MS/MS Analytical Method
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm) is suitable for separation.[4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.[4]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute Dasatinib, and then returning to initial conditions for column re-equilibration.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 10°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Scan Type: Multiple Reaction Monitoring (MRM).[3]
-
MRM Transitions:
-
Dasatinib: m/z 488.1 → 401.0[6]
-
This compound: m/z 496.2 → 409.1 (example, may need optimization)
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters to achieve maximum signal intensity for both Dasatinib and this compound.
-
Signaling Pathway and Workflow Diagrams
Caption: Workflow for Dasatinib analysis in plasma.
Caption: LC-MS/MS analysis workflow for Dasatinib.
Caption: Dasatinib's inhibitory signaling pathway.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust, accurate, and precise method for the quantification of Dasatinib in biological matrices. The detailed protocols and performance data presented in these application notes offer a solid foundation for researchers and scientists to implement this methodology in their laboratories for a variety of applications, from pharmacokinetic analysis to therapeutic drug monitoring. The inherent advantages of a stable isotope-labeled internal standard, such as identical extraction recovery and ionization efficiency to the analyte, minimize analytical variability and enhance data quality.
References
- 1. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Validated UPLC-MS/MS method for the quantification of dasatinib in plasma: Application to pharmacokinetic interaction studies with nutraceuticals in Wistar rats | PLOS One [journals.plos.org]
- 6. impactfactor.org [impactfactor.org]
- 7. vibgyorpublishers.org [vibgyorpublishers.org]
Application Notes and Protocols for the Quantification of Dasatinib in Human Plasma using Dasatinib-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib is a potent oral multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2][3] It functions by inhibiting the BCR-ABL fusion protein and the Src family of kinases, thereby disrupting downstream signaling pathways that promote cancer cell proliferation and survival.[3][4] Accurate and precise quantification of Dasatinib in human plasma is crucial for therapeutic drug monitoring, pharmacokinetic studies, and dose optimization to ensure efficacy and minimize toxicity.
This document provides a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Dasatinib in human plasma, utilizing its stable isotope-labeled analog, Dasatinib-d4, as the internal standard (IS). The use of a deuterated internal standard is considered the gold standard as it closely mimics the analyte's behavior during sample preparation and ionization, thus ensuring high accuracy and precision.
Principle of the Method
The analytical method involves the extraction of Dasatinib and the internal standard, this compound, from human plasma using a straightforward protein precipitation technique. Following extraction, the supernatant is injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[4]
Experimental Protocols
Materials and Reagents
-
Dasatinib reference standard
-
This compound internal standard
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile (B52724)
-
Formic acid (analytical grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Ultrapure water
-
Drug-free human plasma (with K2-EDTA as anticoagulant)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Dasatinib and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Store stock solutions at -20°C.[2]
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Dasatinib stock solution with a mixture of methanol and water (50:50, v/v) to create working standard solutions for calibration curve and quality control (QC) samples.
-
-
Internal Standard Working Solution:
-
Dilute the this compound stock solution with methanol to prepare a working solution at an appropriate concentration (e.g., 100 ng/mL).
-
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
-
To 100 µL of plasma in each tube, add 20 µL of the this compound internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, then ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Dasatinib: m/z 488.2 → 401.1this compound: m/z 492.2 → 405.1 |
| Ion Source Temperature | 150°C[1] |
| Desolvation Temperature | 350°C |
| Capillary Voltage | 3.5 kV[1] |
| Cone Voltage | 30 V |
| Collision Energy | 25 eV |
Note: The specific MS parameters such as cone voltage and collision energy should be optimized for the instrument in use.
Data Presentation: Quantitative Method Validation Summary
The following tables summarize the performance characteristics of a typical validated LC-MS/MS method for the quantification of Dasatinib in human plasma.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 1 - 500 ng/mL[1] |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | < 15 | 85 - 115 |
| Mid QC | 150 | < 15 | < 15 | 85 - 115 |
| High QC | 400 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | > 85 | 90 - 110 |
| High QC | 400 | > 85 | 90 - 110 |
Mandatory Visualizations
Caption: Experimental workflow for Dasatinib quantification in human plasma.
References
Application Note: High-Throughput Quantification of Dasatinib in Human Plasma by LC-MS/MS using Dasatinib-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dasatinib (B193332) in human plasma. The method utilizes a stable isotope-labeled internal standard, Dasatinib-d4, to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation protocol, making it suitable for high-throughput analysis in clinical research, pharmacokinetic studies, and therapeutic drug monitoring. This method provides the necessary sensitivity and selectivity for the reliable quantification of Dasatinib across a clinically relevant concentration range.
Introduction
Dasatinib is a potent oral multi-targeted tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] It functions by inhibiting the BCR-ABL fusion protein and SRC family kinases, which are crucial for the proliferation and survival of cancer cells.[1][2][3] Accurate measurement of Dasatinib plasma concentrations is essential for optimizing therapeutic outcomes and minimizing toxicity. This LC-MS/MS method provides a reliable and efficient means to quantify Dasatinib in human plasma for research and clinical applications.
Experimental Protocols
Materials and Reagents
-
Dasatinib reference standard
-
This compound internal standard (IS)
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid, LC-MS grade
-
Drug-free human plasma (K2EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 reverse-phase column (e.g., Waters Atlantis dC18, 75 x 4.6 mm, 3.5 µm)[4]
-
Microcentrifuge
-
Autosampler vials
Sample Preparation
A protein precipitation method is employed for sample preparation:[4]
-
Label autosampler tubes for standards, quality controls (QCs), and unknown samples.
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound).[5]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[5]
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Waters Atlantis dC18 (75 x 4.6 mm, 3.5 µm)[4] |
| Mobile Phase | 60:40 (v/v) Methanol:Water with 0.1% Formic Acid[4] |
| Flow Rate | 0.7 mL/min[4] |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | 3 minutes[4] |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Nebulizing Gas Flow | 2.5 L/min[4] |
| Drying Gas Flow | 15 L/min[4] |
| Interface Temperature | 350°C |
| DL Temperature | 250°C |
| Heat Block Temperature | 400°C |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dasatinib | 488.1 | 401.1 | 33[7] |
| This compound | ~492.1 | 401.1 or 405.1 | Optimized based on instrument |
Note: The exact m/z for this compound and its optimal collision energy should be determined by direct infusion and optimization on the specific mass spectrometer being used. For a similar deuterated standard, Dasatinib-d8, the transition is m/z 496.15 > 406.1.[4]
Data Presentation
The following tables summarize the expected performance characteristics of the method based on published data for similar assays.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Dasatinib | 1 - 500 | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 15 | < 15 | 85 - 115 |
| Medium | 250 | < 15 | < 15 | 85 - 115 |
| High | 450 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) |
| Dasatinib | 3 | ~95% |
| 250 | ~95% | |
| 450 | ~95% | |
| This compound | (Working Concentration) | ~94% |
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of Dasatinib in plasma.
Dasatinib Signaling Pathway Inhibition
Caption: Dasatinib's inhibitory action on key signaling pathways.
Conclusion
The LC-MS/MS method presented here provides a reliable, sensitive, and specific approach for the quantification of Dasatinib in human plasma. The simple and rapid protein precipitation sample preparation protocol, combined with the use of a deuterated internal standard, ensures the method's robustness and accuracy. This makes it a valuable tool for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications involving Dasatinib.
References
- 1. vibgyorpublishers.org [vibgyorpublishers.org]
- 2. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated UPLC-MS/MS method for the quantification of dasatinib in plasma: Application to pharmacokinetic interaction studies with nutraceuticals in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid optimization of MRM-MS instrument parameters by subtle alteration of precursor and product m/z targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Validated UPLC-MS/MS method for the quantification of dasatinib in plasma: Application to pharmacokinetic interaction studies with nutraceuticals in Wistar rats | PLOS One [journals.plos.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Dasatinib Analysis Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Dasatinib (B193332) in biological matrices, specifically utilizing Dasatinib-d8 as a deuterated internal standard. The use of a stable isotope-labeled internal standard like Dasatinib-d8 is considered the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it accurately corrects for variations during sample preparation and analysis, ensuring high accuracy and precision.[1][2]
Introduction
Dasatinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3][4] Accurate quantification of Dasatinib in biological samples such as plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.[3] This guide outlines validated sample preparation methodologies, including protein precipitation and solid-phase extraction, and provides detailed experimental protocols.
Quantitative Data Summary
The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the quantification of Dasatinib using a deuterated internal standard.
Table 1: Performance Characteristics of Dasatinib Bioanalytical Methods Using a Deuterated Standard
| Parameter | Method 1: Protein Precipitation | Method 2: Protein Precipitation | Method 3: Solid-Phase Extraction |
| Analyte | Dasatinib | Dasatinib | Dasatinib, Imatinib, Nilotinib, etc. |
| Internal Standard | Dasatinib-d8[5] | Dasatinib-d8[6] | Deuterated standards for each analyte[7] |
| Matrix | Human Plasma[5] | Rat Plasma[6] | Human EDTA Plasma[7] |
| Linearity Range (ng/mL) | 1 - 400[5] | Not Specified | 5.00 - 2500 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1[8] | Not Specified | 5.00[7] |
| Mean Extraction Recovery (%) | >79% (for Dasatinib and metabolites)[9] | 82.12%[10] | 92.9% - 96.0%[11] |
| Accuracy (%) | Within ± 9.0% of nominal values[9] | 94.15% - 107.33%[10] | Within 15% of nominal concentration[7] |
| Precision (% RSD) | Within 5.3%[9] | <6% (inter-/intra-day)[12] | <10.0%[7] |
| Analytical Technique | LC-MS/MS[5] | UPLC-MS[6] | LC-MS/MS[7] |
Experimental Protocols
Protocol 1: Protein Precipitation Method
This protocol is a common and straightforward method for extracting Dasatinib from plasma samples.[4]
Materials:
-
Human or animal plasma samples
-
Dasatinib analytical standard
-
Dasatinib-d8 internal standard
-
Methanol (B129727) (HPLC grade)[5]
-
Acetonitrile (HPLC grade)[13]
-
Formic acid (optional)[5]
-
Microcentrifuge tubes (1.5 mL)[3]
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions (e.g., 1 mg/mL) of Dasatinib and Dasatinib-d8 in methanol.[4]
-
Prepare working standard solutions of Dasatinib by serial dilution of the stock solution with a methanol/water mixture (e.g., 50:50 v/v).[4]
-
Prepare the internal standard working solution (e.g., 0.4 µg/mL Dasatinib-d8) in methanol.[3][5]
-
-
Sample Preparation:
-
Aliquot 200 µL of the plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.[1]
-
Add 25-50 µL of the Dasatinib-d8 internal standard working solution to each tube.[1][3]
-
Vortex the mixture for approximately 10-30 seconds.[1]
-
Add 400 µL of a precipitating agent, such as methanol or acetonitrile, to each tube to precipitate the plasma proteins.[1] A methanolic formic acid solution (0.1% v/v) can also be used.[3]
-
Vortex the mixture vigorously for at least 1 minute.[4]
-
-
Centrifugation and Supernatant Collection:
Protocol 2: Solid-Phase Extraction (SPE) Method
SPE offers a more thorough cleanup of the sample matrix, which can reduce matrix effects and improve sensitivity.[14]
Materials:
-
Human or animal plasma samples
-
Dasatinib analytical standard
-
Dasatinib-d8 internal standard
-
SPE cartridges (e.g., Phenomenex Strata-X, Oasis HLB)[9][11][12]
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
2% Phosphoric buffer solution[11]
-
Elution solvent (e.g., 100% methanol)[11]
-
Nitrogen evaporator
Procedure:
-
Preparation of Stock and Working Solutions:
-
Follow the same procedure as in Protocol 1.
-
-
Sample Pre-treatment:
-
To 400 µL of a spiked serum sample, add 600 µL of 2% phosphoric buffer solution and vortex for 5 seconds.[11]
-
-
SPE Cartridge Conditioning:
-
Precondition the SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.[11]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 60% methanol to remove interfering substances.[11]
-
-
Elution:
-
Elute the analytes (Dasatinib and Dasatinib-d8) with 1.0 mL of 100% methanol.[11]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.[11]
-
Reconstitute the dried residue in a suitable mobile phase or a mixture of methanol and water.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Signaling Pathways and Experimental Workflow
Dasatinib Signaling Pathway
Dasatinib is a multi-targeted tyrosine kinase inhibitor. Its primary target is the BCR-ABL kinase, an abnormal protein found in CML and some forms of ALL, which drives uncontrolled cell proliferation.[15][16] Dasatinib also inhibits other kinases such as the SRC family, c-KIT, EPHA2, and PDGFRβ.[16] By blocking these signaling pathways, Dasatinib induces apoptosis in cancer cells.
Caption: Dasatinib's mechanism of action.
Experimental Workflow for Dasatinib Analysis
The following diagram illustrates a typical workflow for the bioanalytical quantification of Dasatinib using a deuterated internal standard.
Caption: Bioanalytical workflow for Dasatinib.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vibgyorpublishers.org [vibgyorpublishers.org]
- 6. Formulation Characterization and Pharmacokinetic Evaluation of Amorphous Solid Dispersions of Dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. impactfactor.org [impactfactor.org]
- 11. Simultaneous quantification of dasatinib, nilotinib, bosutinib, and ponatinib using high‐performance liquid chromatography–Photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. acgpubs.org [acgpubs.org]
- 14. Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 16. go.drugbank.com [go.drugbank.com]
Application Note: Quantification of Dasatinib in Biological Matrices using Dasatinib-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib (B193332) is a potent, orally administered small-molecule inhibitor of multiple tyrosine kinases. It is primarily indicated for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Dasatinib exerts its therapeutic effect by inhibiting the BCR-ABL fusion protein and the Src family of kinases, thereby blocking downstream signaling pathways that promote cancer cell proliferation and survival.
Accurate quantification of Dasatinib in biological matrices, such as plasma, is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and clinical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis to ensure accuracy and precision by correcting for variability during sample preparation and analysis. Dasatinib-d4, a deuterated analog of Dasatinib, is an ideal internal standard as its physicochemical properties are nearly identical to the analyte.
This document provides a comprehensive guide to the use of this compound as an internal standard for the quantification of Dasatinib in plasma. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the experimental workflow and the relevant signaling pathway.
Data Presentation
The following table summarizes key quantitative parameters from validated LC-MS/MS methods for Dasatinib quantification. While the literature predominantly reports the use of Dasatinib-d8, the concentrations are directly applicable to this compound due to their near-identical chemical properties.
| Parameter | Concentration / Range | Matrix | Analytical Technique | Reference |
| This compound/d8 Stock Solution | 1 mg/mL | Methanol (B129727) or DMSO | - | [1][2] |
| Internal Standard Working Solution | 400 ng/mL (0.4 µg/mL) | Methanol | LC-MS/MS | [1] |
| Dasatinib Calibration Curve Range | 1 - 400 ng/mL | Human Plasma | LC-MS/MS | |
| Dasatinib Calibration Curve Range | 1 - 1000 ng/mL | Human Plasma | LC-MS/MS | [3] |
| Dasatinib Quality Control (QC) Samples | Low: 3 ng/mL, Medium: 160 ng/mL, High: 320 ng/mL | Human Plasma | LC-MS/MS |
Experimental Protocols
This section details the methodologies for the preparation of solutions and the analysis of plasma samples for Dasatinib concentration.
Note: The following protocols are based on methods validated with Dasatinib-d8 and are suitable for use with this compound.
Preparation of Stock and Working Solutions
a. This compound Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the weighed this compound in a sufficient volume of methanol in a 1 mL volumetric flask.
-
Ensure complete dissolution by vortexing and/or sonication.
-
Bring the solution to the final volume with methanol.
-
Store the stock solution at -20°C.
b. Dasatinib Stock Solution (1 mg/mL):
-
Follow the same procedure as for the this compound stock solution, using neat Dasatinib standard.
-
Store the stock solution at -20°C.
c. This compound IS Working Solution (400 ng/mL):
-
Dilute the 1 mg/mL this compound stock solution with methanol to achieve a final concentration of 400 ng/mL. For example, perform a serial dilution.
-
This working solution will be used to spike all plasma samples (calibration standards, QCs, and unknowns).
-
Store the working solution at 2-8°C when not in use.
d. Dasatinib Working Standard Solutions for Calibration Curve and QC Samples:
-
Prepare a series of working standard solutions by serially diluting the 1 mg/mL Dasatinib stock solution with a 50:50 (v/v) mixture of methanol and water.
-
These working solutions will be used to spike blank plasma to create calibration standards and quality control samples.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Spike appropriate volumes of the Dasatinib working standard solutions into blank human plasma to prepare a series of calibration standards. A typical calibration curve ranges from 1 to 400 ng/mL.
-
Prepare at least three levels of QC samples (low, medium, and high) in blank human plasma in the same manner as the calibration standards.
Sample Preparation (Protein Precipitation)
-
Aliquot 200 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the 400 ng/mL this compound internal standard working solution to each tube.
-
Vortex the mixture for 10 seconds.
-
Add 400 µL of methanol (containing 0.1% formic acid, if desired) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 10-20 µL) of the supernatant into the LC-MS/MS system for analysis.
LC-MS/MS Analysis
a. Liquid Chromatography (LC) Conditions (Example):
-
Column: C18 reverse-phase column (e.g., Waters Atlantis dC18, 75 x 4.6 mm, 3.5 µm)
-
Mobile Phase: A gradient or isocratic mixture of methanol and water with 0.1% formic acid.
-
Flow Rate: 0.5 - 0.8 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
b. Mass Spectrometry (MS) Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Dasatinib: m/z 488.1 → 401.1
-
This compound: (The exact transition will depend on the position of the deuterium (B1214612) labels, but will be a shift of +4 Da from the parent and/or fragment ion of Dasatinib).
-
c. Data Analysis:
-
The concentration of Dasatinib in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (Dasatinib/Dasatinib-d4).
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding nominal concentrations using a linear regression model.
-
The concentrations of Dasatinib in the QC and unknown samples are then interpolated from this calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for Dasatinib quantification.
Caption: Dasatinib's inhibitory signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Validated UPLC-MS/MS method for the quantification of dasatinib in plasma: Application to pharmacokinetic interaction studies with nutraceuticals in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Dasatinib in Human Plasma by LC-MS/MS using Dasatinib-d4 for Pharmacokinetic Studies
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dasatinib (B193332) in human plasma. This method employs a stable isotope-labeled internal standard, Dasatinib-d4, to ensure high accuracy and precision, making it highly suitable for pharmacokinetic (PK) studies in clinical and preclinical research. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The described method provides the necessary reliability and throughput for researchers, scientists, and drug development professionals investigating the pharmacokinetic profile of Dasatinib.
Introduction
Dasatinib is a potent, orally administered small-molecule inhibitor of multiple tyrosine kinases.[1][2] It is a crucial therapeutic agent for treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] Dasatinib exerts its antineoplastic effects by inhibiting the BCR-ABL fusion protein and the SRC family of kinases, which are critical drivers of cancer cell proliferation and survival.[1][2] Accurate and reliable quantification of Dasatinib in plasma is essential for pharmacokinetic analysis, therapeutic drug monitoring, and establishing dose-response relationships. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis as it effectively compensates for matrix effects and variations in sample processing and instrument response.
Experimental Protocols
Materials and Reagents
-
Dasatinib reference standard
-
This compound (internal standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Human plasma (K2EDTA)
-
Deionized water
Equipment
-
Liquid chromatograph (e.g., Shimadzu, Waters)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Agilent, Thermo Fisher)
-
Analytical balance
-
Centrifuge
-
Pipettes and general laboratory consumables
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Dasatinib and this compound by dissolving the appropriate amount of each compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Dasatinib stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound by diluting the stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex the mixture for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Phenyl-Hexyl, 2.6 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 20% B to 95% B in 1.5 min, hold for 0.5 min, return to 20% B in 0.1 min, and re-equilibrate for 0.9 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Dasatinib) | m/z 488.1 → 401.1 |
| MRM Transition (this compound) | m/z 492.2 → 405.2 |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Data Presentation
The following table summarizes the key pharmacokinetic parameters of Dasatinib following a single oral dose administration in human subjects, as determined by a validated LC-MS/MS method.
| Parameter | Unit | Value |
| Dose | mg | 100 |
| Cmax (Maximum Plasma Concentration) | ng/mL | 112 - 175 |
| Tmax (Time to Cmax) | h | 0.5 - 1.5[3] |
| AUC₀-t (Area Under the Curve) | ng·h/mL | 455 - 500 |
| t₁/₂ (Half-life) | h | 3 - 5[3][4] |
Visualizations
Caption: Experimental workflow for the pharmacokinetic analysis of Dasatinib.
Caption: Dasatinib's inhibitory signaling pathways.
References
- 1. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pharmacokinetics of Dasatinib | Prague Medical Report [pmr.lf1.cuni.cz]
Application Note: A Validated UPLC-MS/MS Method for the Quantification of Dasatinib in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document details a sensitive, rapid, and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of Dasatinib (B193332) in human plasma. Dasatinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] The protocol described herein employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard for reliable quantification. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and bioequivalence (BE) trials.
Introduction
Dasatinib is a second-generation tyrosine kinase inhibitor that targets multiple kinases, primarily BCR-ABL and the SRC family of kinases.[1][3] Monitoring its concentration in plasma is crucial for optimizing therapeutic outcomes and minimizing toxicity. UPLC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for quantifying drugs in complex biological matrices.[4] This application note provides a comprehensive protocol for Dasatinib quantification, including sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.
Experimental
Materials and Reagents
-
Analytes: Dasatinib reference standard, Dasatinib-d8 (Internal Standard, IS).[5]
-
Reagents: HPLC-grade methanol (B129727), acetonitrile (B52724), and formic acid.[5]
-
Matrix: Drug-free human plasma (K2EDTA).[5]
-
Water: High-purity water (Milli-Q or equivalent).[5]
Instrumentation and Conditions
A UPLC system coupled with a triple quadrupole mass spectrometer is required. The following tables summarize the optimized instrumental parameters.
Table 1: UPLC Parameters
| Parameter | Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[7][8] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[2][9] |
| Flow Rate | 0.4 mL/min[6] |
| Gradient | Isocratic or Gradient (e.g., 60-65% B)[2][9][10] |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Run Time | ~4-6 minutes[6][10] |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo, Sciex API series) |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4][5] |
| Scan Type | Multiple Reaction Monitoring (MRM)[2][4][5] |
| Source Temp. | 120-150 °C[2][10] |
| Desolvation Temp. | 350 °C[10] |
| Capillary Voltage | Optimized for instrument (e.g., 3.0 kV) |
| Cone Gas Flow | 150 L/h[2] |
| Desolvation Gas Flow | 800 L/h[2] |
Table 3: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Dasatinib | 488.1 / 488.2[4][5] | 401.1 / 401.3[4][5] | ~60[10] | ~32-33[10][11] |
| Dasatinib-d8 (IS) | 496.15[5] | 406.1[5] | Optimized | Optimized |
Note: Voltages and energies should be optimized for the specific instrument used.
Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Dasatinib and Dasatinib-d8 in methanol or DMSO to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the Dasatinib stock solution with a 50:50 mixture of methanol and water to create calibration curve (CC) and quality control (QC) working solutions.
-
IS Working Solution: Dilute the Dasatinib-d8 stock solution to a final concentration (e.g., 0.4 µg/mL) using methanol.[5]
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting Dasatinib from plasma.[5][8]
-
Label microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 100 µL of plasma into the appropriate tubes.
-
Add 50 µL of the IS working solution to all tubes (except blanks) and vortex briefly.
-
Add 300 µL of cold acetonitrile (or methanol containing 0.1% formic acid) to each tube to precipitate proteins.[5]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4 °C.[5]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.
Method Validation Summary
The method was validated according to the FDA guidelines for bioanalytical method validation.[2][12][13]
Table 4: Method Validation Results
| Parameter | Result |
| Linearity Range | 1.0 - 500 ng/mL[2][9] (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[2][5] |
| Accuracy (Intra- and Inter-day) | 88.2% - 105.8%[4] |
| Precision (Intra- and Inter-day) | CV ≤ 15% (≤ 20% at LLOQ)[11] |
| Recovery | Consistent and reproducible across the concentration range. |
| Matrix Effect | No significant ion suppression or enhancement observed.[11] |
| Stability | Analyte stable under various storage and handling conditions (freeze-thaw, short-term, long-term). |
Visualizations
Bioanalytical Workflow
The following diagram illustrates the general workflow for the quantification of Dasatinib in plasma samples.
Caption: Bioanalytical workflow for Dasatinib quantification.
Dasatinib Signaling Pathway Inhibition
Dasatinib primarily functions by inhibiting the BCR-ABL fusion protein and SRC family kinases, which are crucial for the proliferation of leukemic cells.[3][14][15] The diagram below provides a simplified overview of this inhibitory action.
Caption: Dasatinib inhibits the BCR-ABL signaling cascade.
Conclusion
The UPLC-MS/MS method described provides a reliable and high-throughput solution for the quantification of Dasatinib in human plasma. The simple extraction procedure and short run time make it well-suited for processing large numbers of samples in a clinical or research setting. The validation data confirms that the method is accurate, precise, and meets regulatory standards for bioanalytical assays.
References
- 1. Development of resistance to dasatinib in Bcr/Abl-positive acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated UPLC-MS/MS method for the quantification of dasatinib in plasma: Application to pharmacokinetic interaction studies with nutraceuticals in Wistar rats | PLOS One [journals.plos.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. scielo.br [scielo.br]
- 5. vibgyorpublishers.org [vibgyorpublishers.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Validated UPLC-MS/MS method for the quantification of dasatinib in plasma: Application to pharmacokinetic interaction studies with nutraceuticals in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]
- 13. Bioanalytical Method Validation | Ofni Systems [ofnisystems.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
Application Note: Evaluation of Matrix Effect in the Bioanalysis of Dasatinib using Dasatinib-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] Accurate quantification of Dasatinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for this purpose due to its high sensitivity and selectivity.
However, a significant challenge in LC-MS/MS-based bioanalysis is the "matrix effect," which refers to the alteration of analyte ionization efficiency by co-eluting endogenous components of the biological matrix.[3] This can lead to ion suppression or enhancement, compromising the accuracy and precision of the analytical method.[4] To mitigate these effects, the use of a stable isotope-labeled internal standard (SIL-IS), such as Dasatinib-d4, is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation and leading to more accurate and precise quantification.[4]
This application note provides a detailed protocol for the evaluation of matrix effects in the bioanalysis of Dasatinib in human plasma using this compound as an internal standard. It includes protocols for quantitative assessment using the post-extraction spike method and qualitative assessment via post-column infusion.
Mechanism of Action of Dasatinib
Dasatinib is a multi-targeted kinase inhibitor. Its primary target is the BCR-ABL kinase, an abnormal tyrosine kinase that drives the proliferation of cancer cells in CML and ALL. Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, inhibiting its activity and blocking downstream signaling pathways that are crucial for cell proliferation and survival. This ultimately leads to apoptosis (programmed cell death) of the malignant cells. In addition to BCR-ABL, Dasatinib also inhibits other kinase families, including the SRC family kinases.
Caption: Dasatinib inhibits the BCR-ABL signaling pathway.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting Dasatinib from plasma samples.
-
Aliquot 100 µL of plasma sample (blank, calibration standard, or quality control) into a microcentrifuge tube.
-
Add 300 µL of acetonitrile (B52724) containing the internal standard, this compound (e.g., at a concentration of 100 ng/mL).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters for the analysis of Dasatinib. Optimization may be required depending on the specific instrumentation.
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A, hold, and return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Dasatinib: m/z 488.2 → 401.1; this compound: m/z 492.2 → 405.1 |
Protocol for Post-Extraction Spike Experiment (Quantitative)
This method quantitatively assesses the matrix effect by comparing the response of the analyte in a pre-extracted blank matrix to its response in a neat solution.
Caption: Workflow for the post-extraction spike experiment.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a solution of Dasatinib in the final reconstitution solvent at low and high concentrations (e.g., LQC and HQC levels).
-
Set B (Post-Extraction Spike): Extract blank plasma using the protein precipitation protocol. Spike the resulting supernatant with Dasatinib at the same low and high concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike blank plasma with Dasatinib at the same low and high concentrations. Then, perform the protein precipitation extraction.
-
-
Analysis: Analyze all three sets of samples via LC-MS/MS.
-
Calculations:
-
Matrix Effect (ME %): (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) * 100
-
Process Efficiency (PE %): (Peak Area of Set C / Peak Area of Set A) * 100
A value of 100% for ME indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
-
Protocol for Post-Column Infusion Experiment (Qualitative)
This experiment identifies the regions in the chromatogram where ion suppression or enhancement occurs.
Setup:
-
Connect a syringe pump containing a standard solution of Dasatinib to the LC eluent stream via a T-connector placed between the analytical column and the mass spectrometer inlet.
-
Set the syringe pump to infuse the Dasatinib solution at a constant, low flow rate (e.g., 10 µL/min).
Procedure:
-
Establish a stable baseline: Begin the infusion of the Dasatinib solution into the mass spectrometer to obtain a stable signal.
-
Inject blank matrix extract: While continuously infusing the Dasatinib solution, inject an extracted blank plasma sample onto the LC column.
-
Monitor the signal: Record the signal of the infused Dasatinib over the entire chromatographic run. Any deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement, respectively.
Data Presentation
The following tables summarize typical performance data for a validated LC-MS/MS method for Dasatinib using a deuterated internal standard.
Table 1: Matrix Effect, Recovery, and Process Efficiency of Dasatinib
| Concentration Level | Mean Peak Area (Neat Solution - A) | Mean Peak Area (Post-Extraction Spike - B) | Mean Peak Area (Pre-Extraction Spike - C) | Matrix Effect (%) | Recovery (%) | Process Efficiency (%) |
| Low QC (e.g., 3 ng/mL) | 15,234 | 14,890 | 12,508 | 97.7 | 84.0 | 82.1 |
| High QC (e.g., 400 ng/mL) | 2,015,678 | 1,985,432 | 1,707,471 | 98.5 | 86.0 | 84.7 |
Note: The data presented are hypothetical and for illustrative purposes.
Table 2: Internal Standard Normalized Matrix Factor
According to regulatory guidelines, the matrix effect should be evaluated in at least six different lots of the biological matrix. The internal standard normalized matrix factor (IS-NMF) is calculated to assess the ability of the IS to compensate for matrix effects.
IS-NMF = (Peak Area Ratio of Analyte/IS in Post-Extraction Spike) / (Peak Area Ratio of Analyte/IS in Neat Solution)
| Matrix Lot | IS-NMF (Low QC) | IS-NMF (High QC) |
| Lot 1 | 1.02 | 0.99 |
| Lot 2 | 0.98 | 1.01 |
| Lot 3 | 1.05 | 0.97 |
| Lot 4 | 0.96 | 1.03 |
| Lot 5 | 1.01 | 0.98 |
| Lot 6 | 0.99 | 1.02 |
| Mean | 1.00 | 1.00 |
| % CV | 3.1 | 2.2 |
The % CV of the IS-NMF should be ≤ 15% for the method to be considered free of significant matrix effects.
Conclusion
The evaluation of matrix effects is a critical component of bioanalytical method validation for Dasatinib. The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to compensate for the variability introduced by the sample matrix. The post-extraction spike and post-column infusion experiments are robust methods to quantitatively and qualitatively assess these effects. By following the detailed protocols and acceptance criteria outlined in this application note, researchers can ensure the development of a reliable and accurate LC-MS/MS method for the bioanalysis of Dasatinib, leading to high-quality data for pharmacokinetic and clinical studies.
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preparation of Dasatinib-d4 Stock and Working Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of stock and working solutions of Dasatinib-d4, a deuterated analog of the tyrosine kinase inhibitor Dasatinib. These solutions are suitable for a variety of research applications, including pharmacokinetic and metabolic studies, and as an internal standard in analytical methodologies such as liquid chromatography-mass spectrometry (LC-MS).
Physicochemical Properties and Solubility
This compound is a stable, isotopically labeled form of Dasatinib. While extensive physicochemical data for this compound is not always separately published, the properties of Dasatinib serve as a reliable proxy due to the negligible effect of deuterium (B1214612) substitution on solubility and stability.[1][2][3] Dasatinib is characterized by low aqueous solubility, which is pH-dependent, and is classified as a Biopharmaceutical Classification System (BCS) Class II compound, indicating low solubility and high permeability.[1]
Table 1: Physicochemical Data for Dasatinib and its Deuterated Analogs
| Property | Value | Reference |
| Chemical Name | N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl-d4)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide | |
| Molecular Formula | C₂₂H₂₂D₄ClN₇O₂S | [4] |
| Molecular Weight | 492.0 g/mol | [5] |
| Appearance | Solid | [6] |
| Storage (Solid) | -20°C | [6] |
| Stability (Solid) | ≥ 4 years at -20°C | [6] |
Table 2: Solubility Data
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble; up to 250 mg/mL (for Dasatinib-d8) | [6][7][8] |
| Methanol | Soluble | [6] |
| Dimethylformamide (DMF) | ~25 mg/mL (for Dasatinib) | [9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which is a common solvent for this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, filter-equipped pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes to prevent moisture condensation.
-
Mass Calculation: Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution.
-
Mass (mg) = 10 mmol/L * Desired Volume (L) * 492.0 g/mol
-
-
Weighing: Carefully weigh the calculated mass of this compound powder using a calibrated analytical balance. Transfer the powder to a sterile microcentrifuge tube or vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 4.92 mg of this compound.
-
Mixing: Tightly cap the tube/vial and vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.[10]
-
Aliquoting and Storage: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. Store the aliquots protected from light at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7]
Protocol 2: Preparation of Working Solutions
This protocol describes the preparation of lower concentration working solutions from the stock solution for use in various assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate solvent for dilution (e.g., methanol, acetonitrile, or cell culture medium)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filter-equipped pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution Calculation: Determine the required volume of the stock solution and the final volume of the diluent to achieve the desired working concentration.
-
Serial Dilution: Perform serial dilutions of the stock solution with the appropriate solvent to prepare a series of working solutions. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100.
-
Storage: Working solutions in organic solvents should be prepared fresh. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. Aqueous working solutions are not recommended for storage for more than one day.[9]
Solution Stability and Storage
Proper storage of this compound solutions is critical to maintain their integrity and ensure the reliability of experimental results.
Table 3: Storage and Stability of this compound Solutions
| Solution Type | Solvent | Storage Temperature | Stability | Reference |
| Stock Solution | DMSO | -20°C | Up to 1 month | [7] |
| Stock Solution | DMSO | -80°C | Up to 6 months | [7] |
| Aqueous Working Solutions | Aqueous Buffers | 2-8°C | Not recommended for more than one day | [9] |
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[7][11] Solutions should be protected from light.
Experimental Workflow
The following diagram illustrates the key steps in the preparation of this compound stock and working solutions.
Caption: Workflow for this compound Stock and Working Solution Preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. Dasatinib-d8|Deuterated Tyrosine Kinase Inhibitor [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Dasatinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. cdn.stemcell.com [cdn.stemcell.com]
Troubleshooting & Optimization
Technical Support Center: Dasatinib-d4 Stability in Plasma Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Dasatinib-d4 in plasma samples. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in human plasma under different storage conditions?
While specific quantitative stability data for this compound is not extensively available in public literature, the stability of its non-deuterated counterpart, Dasatinib (B193332), provides a strong and reliable indication. Deuterated internal standards are generally expected to exhibit a similar stability profile to the parent drug. In-house validation under your specific laboratory conditions is always recommended.[1]
Q2: At what temperatures should I store my plasma samples containing this compound?
For long-term storage, plasma samples should be stored at -20°C or -70°C.[2][3] For short-term bench-top stability, Dasatinib has been shown to be stable for at least 22 hours at room temperature.[3]
Q3: How many freeze-thaw cycles can my plasma samples undergo without affecting this compound stability?
Dasatinib in human plasma has been found to be stable for at least six freeze-thaw cycles when frozen at -20°C.[3] However, it is best practice to minimize the number of freeze-thaw cycles.
Q4: What is a suitable analytical method for determining the concentration of this compound in plasma?
A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is a highly sensitive and specific approach for the quantitative determination of Dasatinib and its deuterated internal standards in human plasma. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection can also be used.
Troubleshooting Guide
Issue 1: Inconsistent or low recovery of this compound during sample preparation.
-
Potential Cause: Inefficient protein precipitation.
-
Troubleshooting Step: Ensure the correct ratio of precipitating solvent (e.g., acetonitrile (B52724), methanol) to plasma is used. Vortex the sample thoroughly after adding the solvent to ensure complete protein precipitation. Centrifuge at a sufficient speed and for an adequate duration to obtain a clear supernatant.
-
-
Potential Cause: Analyte adsorption to container surfaces.
-
Troubleshooting Step: Use low-binding polypropylene (B1209903) tubes for sample collection, processing, and storage.
-
-
Potential Cause: pH-dependent stability issues during extraction.
-
Troubleshooting Step: Maintain a consistent pH throughout the extraction process. Dasatinib's solubility is pH-dependent.
-
Issue 2: High variability in quantitative results between replicates.
-
Potential Cause: Inconsistent sample handling and processing.
-
Troubleshooting Step: Ensure uniform timing for all steps, especially incubation and centrifugation. Use calibrated pipettes and consistent techniques for all sample and standard preparations.
-
-
Potential Cause: Matrix effects in the LC-MS/MS analysis.
-
Troubleshooting Step: Evaluate and minimize matrix effects by optimizing the sample cleanup procedure (e.g., using solid-phase extraction instead of protein precipitation). Ensure the internal standard (this compound) adequately compensates for any matrix-induced signal suppression or enhancement.
-
Issue 3: Apparent degradation of this compound in long-term storage.
-
Potential Cause: Improper storage temperature.
-
Troubleshooting Step: Verify the freezer temperature is consistently maintained at or below the intended storage temperature (-20°C or -70°C). Use a temperature monitoring system with alarms.
-
-
Potential Cause: Exposure to light or air.
-
Troubleshooting Step: Store samples in amber-colored tubes to protect from light. Ensure tubes are tightly capped to prevent oxidation.
-
Experimental Protocols
Protocol 1: Evaluation of this compound Stability in Human Plasma
This protocol outlines a general procedure for assessing the stability of this compound under various conditions.
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO).
-
Prepare working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water.
-
-
Spiking of Plasma Samples:
-
Spike blank human plasma with the this compound working solution to achieve low and high-quality control (QC) concentrations.
-
-
Stability Conditions:
-
Bench-Top Stability: Keep spiked plasma samples at room temperature for specific durations (e.g., 4, 8, 24 hours).
-
Freeze-Thaw Stability: Subject spiked plasma samples to multiple freeze-thaw cycles. For each cycle, freeze the samples at -20°C for at least 12 hours and then thaw at room temperature.
-
Long-Term Stability: Store spiked plasma samples at -20°C or -70°C for an extended period (e.g., 30, 90, 180 days).
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of the plasma sample, add 300 µL of acetonitrile containing the internal standard (if a different one is used).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the prepared samples using a validated LC-MS/MS method.
-
-
Data Evaluation:
-
Compare the mean concentration of the stability samples to freshly prepared control samples. The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
-
Quantitative Data Summary
The following tables summarize the stability of Dasatinib in human plasma, which can be used as a reliable proxy for this compound.
Table 1: Short-Term (Bench-Top) and Freeze-Thaw Stability of Dasatinib in Human Plasma
| Stability Condition | Duration/Cycles | Temperature | Stability Outcome | Reference |
| Short-Term (Bench-Top) | At least 22 hours | Room Temperature | Stable | |
| Freeze-Thaw | At least 6 cycles | -20°C | Stable |
Table 2: Long-Term Stability of Dasatinib in Human Plasma
| Storage Temperature | Duration | Stability Outcome | Reference |
| -20°C | At least 123 days | Stable | |
| -70°C | 90 days | Stable |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. acgpubs.org [acgpubs.org]
- 3. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MS/MS Parameters for Dasatinib-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) parameters for Dasatinib-d4.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial MS/MS parameters for this compound?
A1: As a deuterated internal standard, this compound is expected to have similar fragmentation patterns to non-deuterated Dasatinib (B193332). The primary difference will be the precursor ion mass. The following table summarizes typical starting parameters for Dasatinib and the expected parameters for this compound. It is crucial to perform an optimization experiment on your specific instrument.
| Parameter | Dasatinib | This compound (Expected) | Reference |
| Precursor Ion ([M+H]⁺) | m/z 488.1 - 488.7 | m/z 492.1 - 492.7 | [1][2] |
| Product Ion 1 | m/z 401.1 - 401.5 | m/z 401.1 - 401.5 or 405.1 - 405.5 | [1][2] |
| Product Ion 2 | m/z 232.1 | m/z 232.1 or 236.1 | [3] |
| Collision Energy (CE) | 26 - 32 V | ~26 - 32 V (requires optimization) | |
| Cone Voltage / Declustering Potential (DP) | 30 - 80 V | ~30 - 80 V (requires optimization) |
Note: The exact product ions for this compound will depend on the location of the deuterium (B1214612) labels. If the labels are on a part of the molecule that is lost during fragmentation, the product ion m/z may be the same as for Dasatinib. Direct infusion and a product ion scan are necessary to confirm the optimal transitions.
Q2: How do I optimize the collision energy (CE) for this compound?
A2: Collision energy should be optimized to achieve the most stable and intense signal for your chosen product ion. A common method is to perform a Collision Energy Optimization experiment.
Experimental Protocols
Protocol 1: Collision Energy Optimization for this compound
Objective: To determine the optimal collision energy for the fragmentation of the this compound precursor ion to a specific product ion.
Materials:
-
This compound reference standard
-
A suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
-
Infusion pump
-
Tandem mass spectrometer
Procedure:
-
Prepare a working solution of this compound (e.g., 100 ng/mL) in the solvent.
-
Infuse the solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Set the mass spectrometer to monitor the precursor ion for this compound (e.g., m/z 492.2).
-
Perform a product ion scan to identify the major fragment ions.
-
Select the desired product ion for monitoring.
-
Create a method that ramps the collision energy across a range (e.g., 10-50 eV) while monitoring the intensity of the selected product ion.
-
Plot the product ion intensity as a function of collision energy. The optimal collision energy is the value that produces the highest and most stable signal intensity.
Troubleshooting Guides
Issue 1: Poor Sensitivity or No Signal for this compound
| Potential Cause | Troubleshooting Step |
| Incorrect Precursor/Product Ion Selection | Verify the m/z of the this compound precursor ion ([M+H]⁺) and its major product ions by direct infusion and a full scan/product ion scan. |
| Suboptimal Ion Source Parameters | Optimize ion source settings such as spray voltage, gas flows (nebulizer, heater, curtain gas), and source temperature for maximum ionization of this compound. |
| In-source Fragmentation | If the precursor ion is weak, reduce the declustering potential/cone voltage to minimize fragmentation in the ion source. |
| Matrix Effects (Ion Suppression) | Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components like phospholipids. Modify chromatographic conditions to separate this compound from co-eluting matrix components. |
Issue 2: High Background Noise or Interferences
| Potential Cause | Troubleshooting Step |
| Contaminated Mobile Phase or LC System | Prepare fresh mobile phases with high-purity solvents and additives. Flush the LC system thoroughly. |
| Carryover from Previous Injections | Implement a robust needle and injection port washing procedure with a strong organic solvent. Inject blank samples to confirm the absence of carryover. |
| Co-eluting Isobaric Interferences | Select a more specific product ion transition for this compound. Improve chromatographic separation to resolve the interference. |
Issue 3: Inconsistent or Irreproducible Peak Areas
| Potential Cause | Troubleshooting Step |
| Variable Matrix Effects | Ensure the use of a stable isotope-labeled internal standard (like this compound) to compensate for variations in matrix effects between samples. |
| Inconsistent Sample Preparation | Standardize all steps of the sample preparation protocol, including pipetting, vortexing, and evaporation times. |
| LC System Instability | Check for leaks in the LC system. Ensure the pump is delivering a stable and accurate flow rate. Equilibrate the column sufficiently before each injection. |
Visualizations
Caption: A typical experimental workflow for the quantification of Dasatinib using this compound as an internal standard.
Caption: Dasatinib inhibits the constitutively active BCR-ABL tyrosine kinase, thereby blocking downstream signaling pathways that promote cell proliferation and survival in chronic myeloid leukemia (CML).
References
Technical Support Center: Dasatinib UPLC-MS/MS Analysis
Welcome to the technical support center for managing carryover in the UPLC-MS/MS analysis of Dasatinib (B193332). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting and mitigating carryover-related issues in their analytical workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and provides a systematic approach to diagnosing and resolving carryover problems.
Q1: I'm observing a Dasatinib peak in my blank injection immediately following a high-concentration sample. What is the likely cause?
This phenomenon is known as carryover, where residual analyte from a previous injection appears in a subsequent analysis.[1] For Dasatinib, which has low aqueous solubility and is lipophilic, this is often caused by its tendency to adsorb to surfaces within the UPLC-MS/MS system.[2][3] The primary sources of carryover are typically the autosampler (injector needle, valve rotor seal, sample loop), the analytical column, or connecting tubing.[4][5]
Q2: How can I systematically identify the source of the Dasatinib carryover?
A stepwise diagnostic approach is the most effective way to pinpoint the source of carryover. The workflow below outlines a systematic process to isolate whether the issue originates from the autosampler, the analytical column, or broader system contamination.
Q3: My troubleshooting points to the autosampler. What is the best way to clean it to prevent Dasatinib carryover?
Optimizing the autosampler wash protocol is critical. Since Dasatinib is a weak base and is more soluble in organic solvents, a multi-step wash using solvents with different properties is highly effective. The wash solution should be strong enough to fully solubilize any adsorbed Dasatinib from the needle and injection port.
-
Strong Wash Solution: A mixture of organic solvents is often more effective than a single solvent. Consider a mix of Acetonitrile (B52724), Methanol, and Isopropanol (B130326).
-
pH Modification: Given Dasatinib's properties, adding a small amount of acid (e.g., 0.1-1% formic acid) or base (e.g., 0.1-1% ammonium (B1175870) hydroxide) to the wash solvent can significantly improve cleaning efficiency by altering the ionization state of the molecule and disrupting interactions with system surfaces.
-
Wash Volume and Cycles: Increase the volume of the wash solvent and/or the number of wash cycles performed between injections.
Q4: What if the analytical column is the source of the carryover?
If Dasatinib is strongly retained on the column, it may slowly elute in subsequent runs, causing carryover.
-
Post-Run Column Wash: After each analytical run or batch, flush the column with a mobile phase containing a higher percentage of strong organic solvent than your method uses.
-
Dedicated Cleaning: Periodically clean the column according to the manufacturer's guidelines. This often involves flushing with a series of strong solvents. For a C18 column, this could involve washing with 100% acetonitrile or methanol.
-
Column Backflushing: Reversing the column flow and washing can be effective at removing contaminants that have accumulated at the column inlet.
Q5: Can you provide an example of how different autosampler wash solutions might affect Dasatinib carryover?
Yes. The choice of wash solvent is one of the most important factors in controlling carryover from the autosampler. The following table provides representative data on the effectiveness of different wash solutions in reducing Dasatinib carryover.
Data Presentation: Efficacy of Autosampler Wash Solutions
The following table summarizes the impact of different wash solvent compositions on the percentage of Dasatinib carryover observed in a blank injection following an injection of a high-concentration standard (500 ng/mL). The carryover percentage is calculated as: (Peak Area in Blank / Peak Area in High Standard) * 100.
| Wash Solution ID | Composition | Observed Carryover (%) | Interpretation |
| WS-01 | 100% Acetonitrile | 0.55% | Moderate carryover observed. Acetonitrile alone is not sufficient to completely remove adsorbed Dasatinib. |
| WS-02 | 50:50 (v/v) Acetonitrile:Isopropanol | 0.12% | Improved performance. The addition of isopropanol helps to better solubilize the lipophilic Dasatinib molecule. |
| WS-03 | 50:25:25 (v/v/v) Acetonitrile:Methanol:Water + 0.5% Formic Acid | 0.03% | Significant reduction in carryover. The acidic modifier helps to protonate Dasatinib, increasing its solubility and reducing surface adhesion. |
| WS-04 | 50:25:25 (v/v/v) Acetonitrile:Methanol:Isopropanol + 0.5% Ammonium Hydroxide | <0.01% | Optimal Performance. The combination of strong organic solvents and a basic modifier effectively eliminates detectable carryover. |
Note: Data is illustrative and serves to demonstrate the relative effectiveness of different solvent strategies. Optimal conditions should be determined empirically.
Experimental Protocols
Protocol 1: Systematic Carryover Source Identification
-
Initial Check: Inject the highest concentration Dasatinib standard from your calibration curve. Immediately follow this with three to four consecutive injections of your blank matrix (e.g., mobile phase or extracted blank plasma).
-
Analyze Results:
-
If the Dasatinib peak area decreases significantly with each subsequent blank injection, the issue is likely "classic" carryover from the autosampler or column. Proceed to step 3.
-
If the peak area remains relatively constant across all blank injections, the issue is likely contamination of your mobile phase or blank solution. Prepare fresh reagents and re-test.
-
-
Isolate the Autosampler: Remove the analytical column from the system and replace it with a zero-dead-volume union.
-
Repeat Injection Sequence: Repeat the injection of the high-concentration standard followed by a blank injection.
-
Final Diagnosis:
-
If carryover is still observed, the source is confirmed to be the autosampler. Proceed with optimizing the autosampler wash protocol (see Protocol 2).
-
If carryover is no longer observed, the source is the analytical column. Implement a robust column cleaning procedure.
-
Protocol 2: Optimized Autosampler Wash Method
This protocol is designed as a robust starting point to be implemented in your UPLC-MS/MS method to minimize Dasatinib carryover.
-
Prepare Wash Solutions:
-
Wash Solvent A (Strong Organic/Basic): Prepare a solution of 50:25:25 (v/v/v) Acetonitrile:Methanol:Isopropanol containing 0.5% Ammonium Hydroxide.
-
Wash Solvent B (Re-equilibration): Use your method's initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
-
Configure Autosampler Program: Program the autosampler to perform a multi-step wash after each injection.
-
Step 1 (Needle Wash - Exterior): Rinse the exterior of the needle with Wash Solvent A for 15 seconds.
-
Step 2 (Injection Valve and Loop Flush): Draw 3-5 times the loop volume of Wash Solvent A through the sample loop to waste.
-
Step 3 (Final Rinse): Rinse the needle and loop with Wash Solvent B to re-equilibrate the system for the next injection, preventing issues with peak shape.
-
-
Validation: After implementing the new wash method, repeat the carryover test described in Protocol 1 to confirm that the carryover has been reduced to an acceptable level (typically <20% of the peak area of the Lower Limit of Quantification).
References
- 1. m.youtube.com [m.youtube.com]
- 2. Evaluating dasatinib nanocarrier: Physicochemical properties and cytotoxicity activity on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Carryover problems - Chromatography Forum [chromforum.org]
Addressing metabolite interference in Dasatinib quantification
Welcome to the technical support center for Dasatinib (B193332) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding metabolite interference in the bioanalysis of Dasatinib.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of Dasatinib that can interfere with its quantification?
Dasatinib is extensively metabolized in humans, primarily by the cytochrome P450 enzyme CYP3A4.[1][2] This results in several circulating metabolites. The main Phase I metabolites include:
-
M4: An N-dealkylated metabolite, which is pharmacologically active with a potency similar to Dasatinib. However, its exposure is only about 5% of the parent drug's AUC (Area Under the Curve).[3]
-
M20 and M24: Hydroxylated metabolites.[4]
-
M5: An N-oxide.[4]
-
M6: A carboxylic acid metabolite.
Interference can occur if these metabolites are not chromatographically separated from Dasatinib, especially if they produce similar fragment ions in the mass spectrometer.
Q2: My Dasatinib signal is lower than expected or inconsistent. Could a co-eluting metabolite be the cause?
Yes, co-eluting metabolites can cause ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate quantification. While all metabolites are potential sources of interference, those with high circulating concentrations are of particular concern. Another possibility is the in-source fragmentation of a metabolite back to the parent Dasatinib mass, which would artificially inflate the Dasatinib signal.
Q3: What is the recommended analytical technique for quantifying Dasatinib in the presence of its metabolites?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of Dasatinib and its metabolites in biological matrices. This technique offers the high sensitivity and selectivity required to differentiate the parent drug from its metabolites and endogenous matrix components. The use of Multiple Reaction Monitoring (MRM) mode further enhances selectivity.
Q4: How can I ensure my LC-MS/MS method is free from metabolite interference?
Method validation is crucial. According to FDA and other regulatory guidelines, a bioanalytical method must be validated for specificity, accuracy, precision, and stability.
-
Specificity: Analyze blank matrix from at least six different sources to check for endogenous interferences. You should also analyze the matrix spiked with known concentrations of the major metabolites to ensure they do not interfere with the Dasatinib peak.
-
Chromatographic Separation: Develop a robust chromatographic method that provides baseline separation between Dasatinib and its major metabolites.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS, such as Dasatinib-d8, is highly recommended. A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, allowing it to co-elute and effectively compensate for matrix effects and variability in ionization.
Troubleshooting Guide
Problem: Poor peak shape or resolution between Dasatinib and a suspected interfering peak.
| Possible Cause | Solution |
| Inadequate Chromatographic Separation | Optimize the liquid chromatography method. Try adjusting the mobile phase composition (e.g., organic solvent ratio, pH), changing the gradient profile, or using a different column chemistry (e.g., phenyl-hexyl instead of C18). |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Column Degradation | Replace the analytical column and ensure proper mobile phase filtering and sample clean-up. |
Problem: Inaccurate or imprecise results in quality control (QC) samples.
| Possible Cause | Solution |
| Metabolite Interference (Ion Suppression/Enhancement) | Improve chromatographic separation to resolve Dasatinib from co-eluting metabolites. Ensure the use of an appropriate stable isotope-labeled internal standard (e.g., Dasatinib-d8) to compensate for matrix effects. |
| In-source Fragmentation of Metabolites | If a metabolite is fragmenting to produce the Dasatinib precursor ion, optimize the ion source parameters (e.g., temperature, voltages) to minimize this effect. Improved chromatographic separation is also key. |
| Sample Preparation Issues | Optimize the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to efficiently remove interfering matrix components. |
Experimental Protocols
Representative Sample Preparation: Protein Precipitation
This is a common and straightforward method for sample clean-up.
-
To a 200 µL aliquot of plasma sample, add 50 µL of an internal standard working solution (e.g., Dasatinib-d8 in methanol).
-
Add 400 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol (B129727) containing 0.1% formic acid).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the samples at high speed (e.g., 5500 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 20 µL) directly into the LC-MS/MS system.
Representative LC-MS/MS Method
The following is a summary of typical LC-MS/MS parameters for Dasatinib quantification. Instrument-specific optimization is always required.
| Parameter | Typical Conditions |
| LC Column | Reversed-phase, e.g., Waters Atlantis dC18 (75 x 4.6 mm, 3.5 µm) or ACE 5 AQ (4.6 x 150mm, 5 µm). |
| Mobile Phase A | Water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid. |
| Elution | Isocratic (e.g., 60:40 Methanol:Water with 0.1% formic acid) or a gradient program. |
| Flow Rate | 0.7 - 0.8 mL/min. |
| Ionization Mode | Electrospray Ionization (ESI), Positive. |
| MS Detection | Multiple Reaction Monitoring (MRM). |
Quantitative Data Summary
The tables below summarize typical MRM transitions and validation data from published LC-MS/MS methods, demonstrating the successful quantification of Dasatinib in the presence of metabolites.
Table 1: Representative MRM Transitions for Dasatinib and its Internal Standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |
| Dasatinib | 488.1 / 488.2 / 488.4 / 488.7 | 401.1 / 401.3 / 401.2 / 401.5 | |
| Dasatinib-d8 (IS) | 496.15 | 406.1 | |
| N-deshydroxyethyl Dasatinib (M4) | 444.26 | 401.0 |
Table 2: Summary of Method Validation Data from a Representative LC-MS/MS Assay.
| Validation Parameter | Result | Acceptance Criteria | Reference |
| Linearity Range | 1 - 400 ng/mL | r² > 0.99 | |
| Intra-day Precision (%CV) | < 6.2% | < 15% | |
| Inter-day Precision (%CV) | < 7.0% | < 15% | |
| Intra-day Accuracy (% Bias) | 88.2% to 105.8% | ± 15% | |
| Inter-day Accuracy (% Bias) | 90.6% to 101.7% | ± 15% | |
| Extraction Recovery | > 88% | Consistent and reproducible | |
| Matrix Effect | 88.7% to 94.2% | CV < 15% |
The data in Table 2 demonstrates that with a validated method, the influence of potential interferences is minimized, leading to accurate and precise results that meet regulatory standards.
Visualizations
Caption: Workflow for Dasatinib quantification in plasma.
Caption: Troubleshooting logic for Dasatinib quantification issues.
References
- 1. scielo.br [scielo.br]
- 2. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Dasatinib Recovery from Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Dasatinib (B193332) from biological matrices.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process of Dasatinib extraction and analysis.
Issue 1: Low Recovery of Dasatinib from Plasma/Serum Samples
Possible Cause 1: Inefficient Protein Precipitation
-
Question: My Dasatinib recovery is consistently low after performing a protein precipitation step with acetonitrile (B52724). What could be wrong?
-
Answer: While acetonitrile is a common choice for protein precipitation, its efficiency can be influenced by the ratio of solvent to sample and the precipitation conditions.[1][2] Dasatinib is reported to have high serum protein binding (>90%), which can make its extraction challenging.[1] Incomplete precipitation will result in a lower concentration of free Dasatinib available for extraction.
-
Troubleshooting Steps:
-
Optimize Solvent-to-Sample Ratio: Experiment with different ratios of acetonitrile to your plasma or serum sample. A higher ratio (e.g., 3:1 or 4:1, v/v) may be necessary to achieve complete protein precipitation.
-
Vortexing and Incubation: Ensure thorough vortexing after adding the precipitant to facilitate complete protein denaturation. An incubation step on ice for 10-15 minutes can further enhance precipitation.
-
Centrifugation: Use a high centrifugation speed (e.g., >10,000 x g) for an adequate duration (e.g., 10-15 minutes) to ensure a clear separation of the supernatant from the precipitated protein pellet.[3]
-
-
Possible Cause 2: Suboptimal Liquid-Liquid Extraction (LLE) Parameters
-
Question: I am using liquid-liquid extraction, but my Dasatinib recovery is poor. How can I improve it?
-
Answer: The efficiency of LLE is highly dependent on the choice of organic solvent, the pH of the aqueous phase, and the extraction technique.[4][5]
-
Troubleshooting Steps:
-
Solvent Selection: Different organic solvents have varying polarities and extraction efficiencies for Dasatinib. While ethyl acetate (B1210297) has been used successfully, other solvents or mixtures could be more effective for your specific matrix.[4][6] Consider testing solvents like methyl tert-butyl ether or a mixture of ethyl acetate and tert-butyl methyl ether.[4][7]
-
pH Adjustment: The charge state of Dasatinib can significantly impact its partitioning between the aqueous and organic phases. Dasatinib has pKa values of 3.1, 6.8, and 10.8.[8] Adjusting the pH of your sample to make Dasatinib more neutral may improve its extraction into an organic solvent. For instance, alkalinization with 1M NaOH has been reported before extraction with a dichloromethane/hexane mixture.[5]
-
Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping the analyte and reducing recovery. To minimize emulsion formation, try gentle mixing instead of vigorous vortexing or consider adding a small amount of a de-emulsifying agent.
-
-
Possible Cause 3: Inadequate Solid-Phase Extraction (SPE) Protocol
-
Question: My SPE protocol for Dasatinib is not yielding the expected recovery. What are the key parameters to check?
-
Answer: SPE is a powerful technique but requires careful optimization of the sorbent, wash, and elution steps.
-
Troubleshooting Steps:
-
Sorbent Selection: The choice of SPE sorbent is critical. For Dasatinib, a reverse-phase sorbent like C18 is a common choice.[1][9] However, depending on the sample matrix, other sorbents like polymeric or ion-exchange cartridges might provide better cleanup and recovery.
-
Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution (e.g., water or buffer) that matches the pH of your sample. This ensures proper interaction of the analyte with the sorbent.
-
Wash and Elution Solvents: The wash solvent should be strong enough to remove interferences without eluting Dasatinib. The elution solvent should be strong enough to completely desorb Dasatinib from the sorbent. You may need to optimize the composition and pH of both the wash and elution solvents.
-
-
Issue 2: High Variability in Dasatinib Recovery
Possible Cause 1: Inconsistent Sample Handling and Storage
-
Question: I am observing significant variability in Dasatinib recovery between replicate samples. What could be the cause?
-
Answer: Dasatinib stability can be affected by storage conditions and repeated freeze-thaw cycles.[1][10] Inconsistent handling can lead to degradation and variable recovery.
-
Troubleshooting Steps:
-
Standardize Storage: Store plasma and serum samples at -20°C or -80°C until analysis.[1][10] Avoid repeated freeze-thaw cycles, as more than six cycles from -20°C have been shown to be stable, but it's a good practice to aliquot samples into single-use tubes.[10]
-
Benchtop Stability: Be mindful of the time samples spend at room temperature during processing. Dasatinib is stable in human plasma for at least 22 hours at room temperature, but minimizing this time is recommended.[10]
-
Internal Standard: Use a stable, deuterated internal standard like Dasatinib-d8 to compensate for variability in extraction and instrument response.[3]
-
-
Possible Cause 2: Matrix Effects in LC-MS/MS Analysis
-
Question: My LC-MS/MS results for Dasatinib are inconsistent. Could this be due to matrix effects?
-
Answer: Yes, matrix components from biological samples can co-elute with Dasatinib and suppress or enhance its ionization in the mass spectrometer, leading to inaccurate and variable results.[6][11]
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method like SPE or LLE instead of simple protein precipitation to remove more matrix components.[4]
-
Chromatographic Separation: Optimize your HPLC/UPLC method to achieve better separation of Dasatinib from interfering matrix components. This may involve changing the column, mobile phase composition, or gradient profile.[2][9]
-
Matrix Effect Evaluation: Perform post-extraction addition experiments to quantify the extent of ion suppression or enhancement in your method.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common method for extracting Dasatinib from plasma?
-
A1: Protein precipitation (PPT) with acetonitrile or methanol (B129727) is a widely used and simple method for Dasatinib extraction from plasma.[1][2][3] However, for cleaner extracts and potentially higher recovery, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are also commonly employed.[4][7][8]
-
-
Q2: What are the expected recovery rates for Dasatinib from human plasma?
-
A2: Recovery rates can vary depending on the extraction method and the laboratory. One study using protein precipitation with acetonitrile reported mean overall recovery of 106.6% ± 4.7%.[1] Another study using LLE with ethyl acetate did not explicitly state the recovery percentage but demonstrated good accuracy and precision.[6] A different LC-MS/MS method reported average recoveries ranging from 79.77% to 85.17%.[11]
-
-
Q3: How stable is Dasatinib in plasma under different storage conditions?
-
Q4: What internal standard is recommended for the bioanalysis of Dasatinib?
-
A4: A stable isotope-labeled internal standard, such as Dasatinib-d8, is highly recommended to ensure the accuracy and precision of the assay by compensating for matrix effects and variability in extraction and instrument response.[3] Imatinib has also been used as an internal standard in some HPLC-UV methods.[1]
-
-
Q5: What are the key signaling pathways inhibited by Dasatinib?
Data Presentation
Table 1: Summary of Dasatinib Stability in Human Plasma
| Storage Condition | Duration | Stability Outcome | Reference |
| Room Temperature | At least 22 hours | Stable | [10] |
| -20°C | At least 123 days | Stable | [10] |
| Freeze-Thaw Cycles (from -20°C) | At least 6 cycles | Stable | [10] |
| Auto-sampler (5°C) | Not specified | Stable | [1] |
Table 2: Comparison of Dasatinib Extraction Methods and Recovery
| Extraction Method | Matrix | Key Reagents | Mean Recovery (%) | Reference |
| Protein Precipitation | Human Plasma | Acetonitrile | 106.6 ± 4.7 | [1] |
| Protein Precipitation | Human Plasma | Methanol with 0.1% formic acid | Not explicitly stated, but method was successful | [3] |
| Liquid-Liquid Extraction | Human Plasma | Ethyl acetate | Not explicitly stated, but method was successful | [6] |
| Liquid-Liquid Extraction | Rat Plasma | Methyl tert-butyl ether | Not explicitly stated, but method was successful | [7] |
| Spectrophotometric Method with LLE | Human Plasma | Methanol (for PPT), 1M NaOH, 30% Dichloromethane in Hexane | 99.86% - 99.9% | [5] |
| UPLC-MS/MS | Rat Plasma | Not specified | 79.77% - 85.17% | [11] |
Experimental Protocols
1. Protein Precipitation using Acetonitrile [1]
-
To a 200 µL aliquot of human plasma in a microcentrifuge tube, add a known amount of internal standard (e.g., Imatinib).
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Inject an aliquot of the supernatant into the HPLC system for analysis.
2. Liquid-Liquid Extraction using Ethyl Acetate [6]
-
To a 300 µL aliquot of human plasma, add 60 µL of the internal standard working solution and 50 µL of 0.1 M sodium hydroxide (B78521) solution.
-
Vortex the mixture for 2 minutes.
-
Add 1.2 mL of ethyl acetate and vortex thoroughly for 5 minutes.
-
Centrifuge the mixture at 15,000 rpm at 4°C for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 35°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Dasatinib signaling pathway inhibition.
Caption: General workflow for Dasatinib extraction.
Caption: Troubleshooting logic for Dasatinib recovery.
References
- 1. acgpubs.org [acgpubs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. vibgyorpublishers.org [vibgyorpublishers.org]
- 4. researchgate.net [researchgate.net]
- 5. chemconsai.com [chemconsai.com]
- 6. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Characterization and Pharmacokinetic Evaluation of Amorphous Solid Dispersions of Dasatinib [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. impactfactor.org [impactfactor.org]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. A narrative review on adverse effects of dasatinib with a focus on pharmacotherapy of dasatinib-induced pulmonary toxicities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cross-Validation of Dasatinib Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the cross-validation of Dasatinib (B193332) assays between laboratories.
Frequently Asked Questions (FAQs)
Q1: Why is cross-validation of Dasatinib assays between different laboratories necessary?
Cross-validation is critical to ensure that analytical methods produce comparable and reliable results regardless of the laboratory, equipment, or personnel. For a multi-target kinase inhibitor like Dasatinib, consistent quantification is essential for pharmacokinetic studies, therapeutic drug monitoring (TDM), and clinical trials to ensure data integrity and patient safety.[1][2] High interpatient pharmacokinetic variability has been observed for Dasatinib, making reliable TDM a valuable tool for optimizing treatment.[1][3]
Q2: What are the most common analytical methods for Dasatinib quantification?
The most prevalent and robust method for quantifying Dasatinib in biological matrices (e.g., plasma) is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[4][5] This technique offers high sensitivity and selectivity, which is crucial for detecting the low plasma concentrations often associated with Dasatinib.[6] While other methods like HPLC with UV or fluorescence detection exist, they may lack the sensitivity required for therapeutic monitoring.[7]
Q3: What are the key parameters to assess during method validation and cross-validation?
According to regulatory guidelines (e.g., FDA), key validation parameters include selectivity, specificity, accuracy, precision (intra- and inter-day), linearity over a defined concentration range, recovery, and stability under various conditions (freeze-thaw, bench-top, long-term storage).[7][8][9] For cross-validation, the focus is on ensuring that these parameters are comparable between the participating laboratories.
Q4: What is a suitable internal standard (IS) for Dasatinib LC-MS/MS assays?
The use of a stable isotope-labeled internal standard is highly recommended to ensure accuracy and precision by compensating for matrix effects and variability in sample processing.[10][11] Dasatinib-d8 is a commonly used and effective deuterated internal standard for this purpose.[8][12] If a deuterated IS is unavailable, other compounds like Erlotinib or Verapamil have also been used.[13][14]
Q5: What are typical sources of inter-laboratory variability in Dasatinib assays?
Inter-laboratory variability can stem from several factors:
-
Sample Preparation: Differences in protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) protocols.[4]
-
Instrumentation: Variations in LC-MS/MS systems, column types, and mobile phase composition.[11][13]
-
Reagent Quality: Purity of solvents, reference standards, and internal standards.
-
Matrix Effects: Differences in how endogenous components in the plasma from different patient populations affect ionization.[11]
-
Data Processing: Variations in integration parameters and calibration curve fitting.
-
Sample Handling: Inconsistent storage temperatures or exceeding stability limits for temperature and freeze-thaw cycles.[10]
Troubleshooting Guides
Problem 1: Poor Reproducibility of Quality Control (QC) Samples Between Labs
| Possible Cause | Troubleshooting Steps |
| Different Sample Preparation Protocols | Ensure both labs use an identical, standardized protocol for sample cleanup, whether it's protein precipitation, LLE, or SPE.[4] Document every step, including solvent volumes, vortex times, and centrifugation speeds.[12] |
| Variability in Internal Standard (IS) Addition | Verify that the concentration and volume of the IS working solution are consistent. The IS should be added at the very beginning of the sample preparation process to account for variability in all subsequent steps.[12] |
| Sample Stability Issues | Confirm that samples were stored and handled under validated stability conditions. Dasatinib is stable in human plasma for at least 22 hours at room temperature, 123 days at -20°C, and after at least six freeze-thaw cycles.[10] Exceeding these limits can lead to degradation. |
| Matrix Effects | Analyze blank plasma from multiple sources at each lab to check for interferences at the retention times of Dasatinib and the IS.[8] If matrix effects are suspected, consider a more rigorous sample cleanup method like SPE or use a stable isotope-labeled IS like Dasatinib-d8.[10] |
Problem 2: Discrepancies in the Lower Limit of Quantification (LLOQ)
| Possible Cause | Troubleshooting Steps |
| Differences in LC-MS/MS Sensitivity | Optimize mass spectrometer parameters at each site, including ionization source settings and collision energies for the specific MRM transitions.[4] A lower LLOQ of less than 1.0 ng/mL may be necessary for some clinical studies.[3] |
| Inconsistent Sample Preparation Recovery | Evaluate the extraction recovery at low concentrations. The protein precipitation method, while simple, may have lower recovery than SPE.[4][12] Ensure the chosen method provides sufficient recovery at the target LLOQ. |
| Interference Peaks in Blank Matrix | Analyze at least six different batches of blank plasma to ensure that no endogenous components interfere with the detection of Dasatinib at the LLOQ.[7] The response of any interfering peak should be less than 20% of the LLOQ response.[11] |
Problem 3: Compound Solubility and Stability Issues
| Possible Cause | Troubleshooting Steps |
| Precipitation in Aqueous Buffers | Dasatinib has pH-dependent solubility.[15] When diluting a DMSO stock solution into an aqueous buffer, ensure the final DMSO concentration is low (typically under 0.5% for cell-based assays) and the compound's solubility limit is not exceeded.[16][17] |
| Stock Solution Degradation | Prepare fresh stock solutions regularly.[15] Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[16][18] Protect solutions from light.[15] |
| Inconsistent Results in Cell-Based Assays | Ensure cell lines are authenticated and free from contamination (e.g., mycoplasma).[15] Standardize cell density, passage number, and incubation times across all experiments, as the effects of Dasatinib can be dose- and time-dependent.[15] |
Quantitative Data Summary
The performance of a Dasatinib assay is determined by key validation parameters. The tables below summarize representative data from validated LC-MS/MS methods, providing a benchmark for inter-laboratory comparison.
Table 1: Linearity and Quantification Limits of Dasatinib Assays
| Reference | Linearity Range (ng/mL) | LLOQ (ng/mL) | Matrix | Internal Standard |
| Furlong et al.[10] | 1.00 - 1000 | 1.00 | Human Plasma | Stable Labeled Dasatinib |
| Lankheet et al.[11] | 5.00 - 2500 | 5.00 | Human EDTA Plasma | Dasatinib-d8 |
| Maher et al.[13] | 1 - 500 | 1 | Rat Plasma | Erlotinib |
| de Moraes et al.[4] | 1 - 98 | 1 | Human & Mouse Plasma | Lopinavir |
| Hemanth & Patil[14] | 1 - 500 | 1 | Rat Plasma | Verapamil |
| Jung et al.[9] | 2 - 500 | 2 | Human Serum | Not specified |
Table 2: Accuracy and Precision of Validated Dasatinib Assays
| Reference | Concentration Level | Intra-Assay Precision (% CV) | Inter-Assay Precision (% CV) | Accuracy (%) |
| Furlong et al.[10] | QC Samples | Within 5.3% | Within 5.3% | Within ±9.0% of nominal |
| Lankheet et al.[11] | QC Samples | < 10.0% | < 10.0% | < 13.1% deviation |
| de Moraes et al.[4] | QC Samples | 2.3 - 6.2% | 4.3 - 7.0% | 88.2 - 105.8% |
| Hemanth & Patil[14] | LQC, MQC, HQC | Not specified | Not specified | 94.15 - 107.33% |
| Jung et al.[9] | LQC, MQC, HQC | Within 13.7% | Within 13.7% | Within ±6.3% of nominal |
Table 3: Recovery and Stability Data for Dasatinib
| Reference | Recovery (%) | Stability Conditions Noted |
| Furlong et al.[10] | >79% | Stable for 22h at room temp; 123 days at -20°C; 6 freeze-thaw cycles. |
| Hemanth & Patil[14] | 79.77 - 85.17% | Not specified |
| Jung et al.[9] | 92.9 - 96.0% | Stable for 3 freeze-thaw cycles and 24h in autosampler at 4°C. |
Detailed Experimental Protocols
Protocol 1: Dasatinib Quantification in Human Plasma via LC-MS/MS (Example)
This protocol is a generalized example based on common practices.[4][10][12] Laboratories must validate their specific procedures.
1. Materials and Reagents:
-
Dasatinib reference standard
-
Dasatinib-d8 (Internal Standard)
-
Control, drug-free human plasma (EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic Acid
-
Water (deionized or HPLC grade)
2. Preparation of Stock and Working Solutions:
-
Stock Solution (1 mg/mL): Prepare a stock solution of Dasatinib in a suitable organic solvent like DMSO or methanol.[4][18]
-
Working Solutions: Prepare serial dilutions of the stock solution in methanol to create calibration standards and quality control (QC) samples.[11]
-
Internal Standard (IS) Working Solution: Prepare a working solution of Dasatinib-d8 in methanol (e.g., 100 ng/mL).[11]
3. Sample Preparation (Protein Precipitation Method):
-
To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add 20 µL of the Dasatinib-d8 IS working solution.[12]
-
Vortex for 30 seconds.[12]
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[12]
-
Vortex vigorously for 1 minute.[12]
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[12]
-
Carefully transfer the supernatant to a new tube or 96-well plate and inject a portion into the LC-MS/MS system.[12]
4. LC-MS/MS Conditions (Representative):
-
LC Column: C18 or Phenyl-Hexyl analytical column (e.g., Luna phenyl-hexyl or Gemini C18).[10][11]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with 0.1% formic acid.[13]
-
Flow Rate: 0.5 - 0.8 mL/min.
-
Injection Volume: 2 - 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with a positive electrospray ionization (ESI) source.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[13]
-
Dasatinib Transition: m/z 488.1 > 401.0[14]
-
Dasatinib-d8 Transition: (Varies, must be optimized)
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Dasatinib/Dasatinib-d8) against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (e.g., 1/x² or 1/x) to fit the curve.
-
Determine the concentration of Dasatinib in QC and unknown samples from the calibration curve.
Visualizations
References
- 1. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 2. Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic drug monitoring and tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. Simultaneous quantification of dasatinib, nilotinib, bosutinib, and ponatinib using high‐performance liquid chromatography–Photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. benchchem.com [benchchem.com]
- 13. Validated UPLC-MS/MS method for the quantification of dasatinib in plasma: Application to pharmacokinetic interaction studies with nutraceuticals in Wistar rats | PLOS One [journals.plos.org]
- 14. impactfactor.org [impactfactor.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Dasatinib-d4 and Dasatinib-d8 as Internal Standards for Quantitative Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the tyrosine kinase inhibitor Dasatinib, the selection of an appropriate internal standard is a critical determinant of assay accuracy, precision, and reliability. This guide provides a comprehensive comparison of two deuterated stable isotope-labeled internal standards (SIL-ISs), Dasatinib-d4 and Dasatinib-d8, to inform the selection process for bioanalytical method development.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] By virtue of being chemically identical to the analyte, they co-elute and experience similar matrix effects and ionization suppression or enhancement, thereby providing the most effective means of correcting for analytical variability.[1] While Dasatinib-d8 is a well-established and commercially available internal standard for Dasatinib quantification, this guide will also explore the theoretical considerations and potential performance of this compound.
Executive Summary: Dasatinib-d8 as the Preferred Standard
Data Presentation: Performance of Dasatinib-d8
The following tables summarize the performance characteristics of validated bioanalytical methods for Dasatinib quantification utilizing Dasatinib-d8 as the internal standard.
Table 1: Method Validation Parameters with Dasatinib-d8 as Internal Standard
| Parameter | Method 1 | Method 2 |
| Linearity Range (ng/mL) | 1 - 400 | 1.00 - 1000 |
| Accuracy (%) | Within ±15% | Within ±9.0% |
| Precision (% CV) | < 15% | < 5.3% |
| Recovery (%) | Dasatinib: 109.04 ± 3.76 | Dasatinib: >79% |
| Dasatinib-d8: 97.66 | ||
| Matrix Effect | Not significant | Minimal (IS normalized) |
Table 2: Mass Spectrometry Parameters for Dasatinib and Dasatinib-d8
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Dasatinib | 488.1 | 401.1 |
| Dasatinib-d8 | 496.15 | 406.1 |
Theoretical Comparison: this compound vs. Dasatinib-d8
While experimental data for this compound is lacking, a theoretical comparison can be made based on established principles of stable isotope labeling.
| Feature | This compound | Dasatinib-d8 | Rationale |
| Mass Shift | +4 Da | +8 Da | A larger mass shift (generally >3 Da is recommended) minimizes the risk of isotopic overlap from naturally occurring heavy isotopes (e.g., ¹³C) of the analyte interfering with the internal standard signal.[2] |
| Chromatographic Isotope Effect | Potentially smaller | Potentially larger | A higher degree of deuteration can sometimes lead to a slight shift in retention time, with the deuterated compound often eluting slightly earlier.[2] This is due to the C-D bond being slightly shorter and stronger than the C-H bond.[2] |
| Chemical and Physical Properties | Nearly identical to Dasatinib | Nearly identical to Dasatinib | Both are expected to have very similar extraction recovery, ionization response, and solubility. |
| Stability (Back-Exchange) | Dependent on label position | Dependent on label position | Deuterium atoms should be placed in positions not prone to exchange with protons from the solvent or matrix. |
| Commercial Availability | Not commonly available | Widely available | The widespread use and availability of Dasatinib-d8 make it a more practical choice for routine analysis. |
In essence, while both would likely serve as effective internal standards, Dasatinib-d8's larger mass shift provides a greater margin of safety against isotopic interference, a key consideration for ensuring the highest level of analytical accuracy.
Experimental Protocols
Below are representative experimental protocols for the quantification of Dasatinib in human plasma using LC-MS/MS with Dasatinib-d8 as the internal standard.
Sample Preparation: Protein Precipitation
This method is favored for its simplicity and high throughput.
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of Dasatinib-d8 internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Specific parameters may need to be optimized based on the instrumentation used.
-
LC System: A high-performance liquid chromatography system.
-
Column: Waters Atlantis dC18 (75 x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase: Methanol:Water (60:40 v/v) containing 0.1% formic acid.
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 40°C).
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Dasatinib: m/z 488.1 → 401.1
-
Dasatinib-d8: m/z 496.15 → 406.1
-
Mandatory Visualizations
Caption: Experimental workflow for Dasatinib quantification.
Caption: Logic for internal standard selection.
Conclusion
The selection of an appropriate internal standard is fundamental to the development of a robust and reliable bioanalytical method. For the quantification of Dasatinib, Dasatinib-d8 has been extensively validated and is the recommended internal standard. Its use ensures high accuracy and precision by effectively compensating for analytical variabilities. While this compound could theoretically serve as a suitable internal standard, the lack of available experimental data and its smaller mass shift make Dasatinib-d8 the superior and more practical choice for researchers, scientists, and drug development professionals.
References
A Comparative Guide to Dasatinib Quantification: Linearity and Lower Limit of Quantification in Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various bioanalytical methods for the quantification of Dasatinib (B193332), a potent tyrosine kinase inhibitor. The focus is on two critical validation parameters: linearity and the lower limit of quantification (LLOQ). Accurate and precise measurement of Dasatinib concentrations in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document presents a compilation of performance data from various studies employing different analytical techniques, including Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Performance Comparison of Dasatinib Assays
The following table summarizes the linearity and LLOQ of different analytical methods used for Dasatinib quantification in various biological matrices. This allows for a direct comparison of the sensitivity and dynamic range of each assay.
| Analytical Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| LC-ESI-MS | Rat Plasma | 10 - 1000 | 10 | [1] |
| UPLC-MS/MS | Human Plasma | 2.0 - 490.0 | 2.0 | [2][3] |
| UPLC-MS/MS | Rat Plasma | 1 - 500 | 1 | [4][5] |
| LC-MS/MS | Mice and Human Plasma | 1 - 98 | 1 | |
| HPLC-UV | Human Plasma | 5 - 300 | 5 | |
| LC-MS/MS | Human EDTA Plasma | 5.00 - 2500 | 5.00 | |
| HPLC-PDA | Human Serum | 2 - 500 | 2.0 | |
| RP-HPLC | Pharmaceutical Dosage Forms | 20 - 60 µg/mL | 122.9 | |
| UPLC-MS/MS | Rat Plasma | 1 - 1000 | 1 | |
| RP-HPLC | Bulk and Niosomal Formulation | 20 - 120 µg/mL | Not specified | |
| RP-HPLC | Pharmaceutical Formulations | 50 - 250 µg/mL | 26,500 | |
| RP-HPLC | Tablet Dosage Form | 2 - 10 µg/mL | 1594.8 | |
| RP-HPLC | Bulk Drug and Tablets | 50 - 150 µg/mL | 9,410 | |
| RP-HPLC | Bulk and Pharmaceutical Formulation | 10 - 60 µg/mL | 25.66 | |
| UV-Spectrophotometry | Bulk and Tablet Dosage Form | 2 - 10 µg/mL | 1202.5 | |
| RP-HPLC | Bulk and Pharmaceutical Dosage Forms | 25 - 150 µg/mL | 720 |
Experimental Protocols
This section provides a detailed overview of the methodologies for some of the key experiments cited in the comparison table.
UPLC-MS/MS Method for Dasatinib in Human Plasma
-
Sample Preparation: A liquid-liquid extraction method was employed. To 300 µL of plasma, 60 µL of an internal standard (IS) working solution (gliquidone, 50 µg/mL) and 50 µL of sodium hydroxide (B78521) solution (0.1 mol/L) were added. After vortexing for 2 minutes, 1.2 mL of ethyl acetate (B1210297) was added, and the mixture was vortex-mixed for 5 minutes.
-
Chromatographic Separation: The separation was achieved on an Xtimate Phenyl column with an isocratic mobile phase consisting of 0.15% formic acid and 0.05% ammonium (B1175870) acetate in water (A) and acetonitrile (B52724) (B) (40:60, v/v). The flow rate was 0.25 mL/min.
-
Mass Spectrometric Detection: A tandem mass spectrometer was used for detection. The multiple reaction monitoring (MRM) transitions were m/z 488.7→401.5 for Dasatinib and m/z 528.5→403.4 for the IS.
LC-ESI-MS Method for Dasatinib in Rat Plasma
-
Sample Preparation: Protein precipitation was performed by adding acetonitrile to the plasma samples containing the internal standard (carbamazepine).
-
Chromatographic Separation: An SB-C18 column (2.1 mm × 150 mm, 5 µm) was used with a gradient elution of methanol (B129727) and 0.1% formic acid in water. The flow rate was 0.4 mL/min.
-
Mass Spectrometric Detection: An electrospray ionization (ESI) source was operated in positive ion mode. Selective ion monitoring (SIM) was used for quantification, with target fragment ions of m/z 488.2 for Dasatinib and m/z 338.7 for the IS.
HPLC-UV Method for Dasatinib in Human Plasma
-
Sample Preparation: Simple protein precipitation with acetonitrile was used, followed by centrifugation to collect the supernatant.
-
Chromatographic Separation: An Inertsil C18 column (150 mm × 4.6 mm × 5 µm) was used with a mobile phase of Ammonium Acetate buffer (pH 6.4) and acetonitrile (65:35). The flow rate was 0.7 mL/min.
-
UV Detection: The detection was performed at a wavelength of 310 nm. Imatinib was used as the internal standard.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of Dasatinib and a typical experimental workflow for its quantification.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of Src family kinases with dasatinib blocks migration and invasion of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Protein Precipitation vs. Liquid-Liquid Extraction for Dasatinib Quantification
A comprehensive guide for researchers and drug development professionals on selecting the optimal sample preparation method for the bioanalysis of Dasatinib (B193332).
In the realm of pharmacokinetic and therapeutic drug monitoring of Dasatinib, a potent tyrosine kinase inhibitor, the choice of sample preparation technique is a critical determinant of assay accuracy, sensitivity, and efficiency. This guide provides an objective comparison of two commonly employed methods: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE), supported by experimental data to aid researchers in making informed decisions for their analytical workflows.
Performance Metrics: A Quantitative Comparison
The efficacy of a sample preparation method is primarily evaluated based on its recovery of the analyte and the extent of matrix effects. Below is a summary of reported performance data for Dasatinib extraction using both PPT and LLE from various studies. It is important to note that these values are derived from different laboratories and analytical conditions, and thus should be considered as representative rather than absolute comparative figures.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Mean Recovery | ~109%[1] | 63.7% - 71.8% (Ethyl Acetate)[2], ~82.1% (Unspecified)[3] |
| Matrix Effect | Low (CV: 3.29% - 6.18%)[1] | Minimal with MTBE[4], Not explicitly quantified in other cited studies. |
| Simplicity & Speed | High | Moderate |
| Cost | Low | Moderate |
| Selectivity | Lower | Higher |
In-Depth Experimental Protocols
For scientists looking to replicate or adapt these methods, detailed experimental protocols for both protein precipitation and liquid-liquid extraction are provided below.
Protein Precipitation (PPT) Protocol
This protocol is based on a method utilizing methanol (B129727) and formic acid for the precipitation of plasma proteins.
-
Sample Preparation: Aliquot 200 µL of human plasma into a microcentrifuge tube.
-
Precipitation: Add 50 µL of an internal standard solution prepared in methanol, followed by a methanolic formic acid solution (0.1% v/v) as the precipitating reagent.[1]
-
Vortexing: Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 5500 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Supernatant Collection: Carefully transfer an aliquot of the clear supernatant into an autosampler vial.
-
Injection: Inject 20 µL of the supernatant into the LC-MS/MS system for analysis.[1]
Liquid-Liquid Extraction (LLE) Protocol
This protocol describes a common LLE procedure using methyl tert-butyl ether (MTBE) as the extraction solvent.[4][5]
-
Sample Preparation: In a glass tube, mix 180 µL of a plasma sample with 20 µL of an internal standard solution.[4]
-
Extraction: Add 2 mL of MTBE to the plasma sample.[4]
-
Vortexing & Centrifugation: Vortex the mixture vigorously, followed by centrifugation at 3000 rpm for 20 minutes at 18°C.[4]
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean glass tube.[4]
-
Evaporation: Evaporate the organic solvent to dryness under vacuum.[4]
-
Reconstitution: Reconstitute the dried residue in 180 µL of a mobile phase-compatible solution (e.g., 85% methanol and 15% 0.05M ammonium (B1175870) acetate) and vortex for 1 minute.[4]
-
Injection: Transfer 20 µL of the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[4]
Visualizing the Workflows
To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both protein precipitation and liquid-liquid extraction.
Discussion and Recommendations
Protein Precipitation stands out for its simplicity, high-throughput potential, and generally higher recovery rates. The method is less labor-intensive and requires fewer steps, making it a cost-effective and rapid option for large sample batches. However, its primary drawback is the lower selectivity, which can lead to a higher degree of matrix effects due to the co-precipitation of endogenous plasma components. While the cited study indicates a low matrix effect for Dasatinib with their specific PPT method[1], this may not be universally applicable across different analytical platforms and matrices.
Liquid-Liquid Extraction , on the other hand, offers superior sample cleanup, resulting in a cleaner extract and potentially lower matrix effects.[4] This enhanced selectivity is beneficial for improving the robustness and reliability of the assay. The trade-off is a more complex and time-consuming workflow that involves multiple steps, including solvent addition, vortexing, centrifugation, evaporation, and reconstitution. The recovery rates for LLE can also be more variable and are often lower than those achieved with PPT.
References
- 1. vibgyorpublishers.org [vibgyorpublishers.org]
- 2. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. scielo.br [scielo.br]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Bioavailability of Dasatinib Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of various formulations of Dasatinib (B193332), a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). The following sections present key pharmacokinetic data, detailed experimental methodologies, and visual representations of Dasatinib's mechanism of action and the workflow of typical bioavailability studies.
Comparative Pharmacokinetic Data
The oral bioavailability of Dasatinib can be influenced by its formulation, affecting key pharmacokinetic parameters that are crucial for therapeutic efficacy and safety. The following table summarizes data from comparative bioavailability and bioequivalence studies of different Dasatinib formulations, including the innovator product (Sprycel®, crystalline monohydrate), generic versions, a novel anhydrate formulation, and an amorphous solid dispersion (ASD) formulation.
| Formulation Comparison | Dose | Subjects | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Key Findings & Bioequivalence Assessment |
| Generic vs. Innovator (Sprycel®) | 100 mg | 12 CML-CP Patients | Test: 209.01 ± 58.69Ref: 223.07 ± 79.51 | Test: 1.1 ± 0.8Ref: 1.1 ± 0.8 | AUC0-τ Test: 646.65 ± 185.67Ref: 695.84 ± 273.40AUC0-∞ Test: 668.11 ± 186.00Ref: 712.42 ± 278.08 | The two formulations were found to be bioequivalent.[1] |
| Generic (Abbott) vs. Innovator (Sprycel®) - Fasting | 100 mg | 32 Healthy Volunteers | - | - | - | Bioequivalence was demonstrated. The 90% CI for AUC0-t was 84.84% - 116.94%. For Cmax, a scaled-average bioequivalence approach was used due to high variability.[2] |
| Generic (Abbott) vs. Innovator (Sprycel®) - Fed | 100 mg | 37 Healthy Volunteers | - | - | - | Bioequivalence was demonstrated. The 90% CI for Cmax and AUC0-t were 102.34% - 120.53% and 100.72% - 112.80%, respectively.[2] |
| Anhydrate vs. Monohydrate (Innovator) | Test: 110.6 mgRef: 140 mg | 80 Healthy Volunteers | - | - | - | The rate and extent of absorption were equivalent. The anhydrate formulation showed substantially lower intra- and inter-subject variability in exposure.[3][4][5] |
| Amorphous Solid Dispersion (ASD) (XS004) vs. Crystalline (Innovator) | Test: 100 mgRef: 140 mg | Healthy Volunteers | LS Geometric Mean Ratio: 101% | Test: 1.25 (median)Ref: 1.25 (median) | AUC0-inf LS Geometric Mean Ratio: 92% | The 100 mg ASD formulation was bioequivalent to the 140 mg crystalline formulation, with significantly reduced inter-subject variability in Tmax.[6] |
| Amorphous Solid Dispersion (ASD) vs. Physical Mixture | - | - | ASD was 2.0-fold higher | ASD was 4.3-fold faster | AUC0-∞ ASD was 1.5-fold higher | ASD formulation significantly improved dissolution and oral bioavailability compared to a physical mixture of the drug and polymer.[7][8][9] |
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental protocols to ensure the reliability of the findings. A generalized methodology for a comparative bioavailability/bioequivalence study of an oral solid dosage form of Dasatinib is outlined below.
Study Design:
A typical study is designed as a randomized, open-label, single-dose, two-period, two-sequence crossover study.[10] This design is employed for both fasting and fed conditions to assess the influence of food on drug absorption. A sufficient washout period is maintained between the two periods to ensure the complete elimination of the drug from the previous period.
Study Population:
Healthy adult male and female subjects are typically recruited for these studies.[10] The number of subjects is determined based on statistical power calculations to detect significant differences in pharmacokinetic parameters.
Drug Administration and Sample Collection:
-
Fasting Studies: Subjects fast overnight for at least 10 hours before and for a specified period after drug administration.
-
Fed Studies: A standardized high-fat, high-calorie meal is served to the subjects, and the drug is administered shortly after.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., pre-dose, and at various intervals up to 48 or 72 hours post-dose). Plasma is separated and stored frozen until analysis.
Bioanalytical Method:
The concentration of Dasatinib in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11]
Pharmacokinetic and Statistical Analysis:
The following pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental methods:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
Bioequivalence between the test and reference formulations is assessed by comparing the 90% confidence intervals (CIs) of the geometric mean ratios for Cmax and AUC. For a drug to be considered bioequivalent, these 90% CIs must fall within the predetermined range of 80.00% to 125.00%.[2]
Visualizations
Experimental Workflow for a Comparative Bioavailability Study
The following diagram illustrates the typical workflow of a comparative bioavailability study for an oral solid dosage form.
References
- 1. [Pharmacokinetics of generic dasatinib in the management of chronic myeloid leukemia in the choronie phase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. Dasatinib anhydrate containing oral formulation improves variability and bioavailability in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. Formulation Characterization and Pharmacokinetic Evaluation of Amorphous Solid Dispersions of Dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Formulation Characterization and Pharmacokinetic Evaluation of Amorphous Solid Dispersions of Dasatinib | Semantic Scholar [semanticscholar.org]
- 9. Formulation Characterization and Pharmacokinetic Evaluation of Amorphous Solid Dispersions of Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Dasatinib-d4: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Dasatinib-d4 are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a deuterated analog of Dasatinib, a tyrosine kinase inhibitor. Adherence to these protocols is critical for minimizing exposure risks and ensuring regulatory compliance.
This compound, like its non-deuterated counterpart, is a hazardous substance and must be handled with care throughout its lifecycle in the laboratory, from receipt to disposal. It is classified as toxic if swallowed, causes skin irritation and serious eye damage, and is suspected of causing cancer and damaging fertility or the unborn child.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE) and Handling
Before beginning any procedure involving this compound, it is crucial to don the appropriate Personal Protective Equipment (PPE). All handling of solid this compound should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to prevent inhalation of the powder.[2][3]
Required PPE includes:
-
Gloves: Double gloving with nitrile gloves is recommended.[3]
-
Eye Protection: Safety glasses or goggles are mandatory.[3]
-
Lab Coat: A lab coat or other protective clothing should be worn.[3]
-
Respiratory Protection: An N100 respirator should be used if engineering controls are not available or when there is a risk of aerosolization.[3]
Spill Management
In the event of a spill, the area should be evacuated and ventilated. Only personnel trained in hazardous material cleanup and wearing appropriate PPE should address the spill.
Spill Cleanup Procedure:
-
Containment: Cover the spill with an absorbent material to prevent it from spreading.
-
Collection: Carefully collect the spilled material and absorbent into a designated, labeled hazardous waste container. Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly with soap and water.[3]
-
Disposal: All materials used for cleanup must be disposed of as hazardous waste.
This compound Disposal Procedures
The primary method for the disposal of this compound and any materials contaminated with it is to treat them as hazardous chemical waste.[4] This waste must be handled by a licensed professional waste disposal service.[4] Do not dispose of this compound down the drain or in regular trash.[1]
Step-by-Step Disposal Guidance:
-
Waste Segregation: All this compound waste, including unused product, empty containers, and contaminated labware (e.g., pipette tips, gloves, wipes), must be segregated from other waste streams.[4]
-
Containerization: Use chemically resistant, leak-proof containers for all this compound waste.[4] Containers should be clearly labeled with the full chemical name ("this compound") and appropriate hazard symbols.[4]
-
Unused Product: Unused or expired this compound should be disposed of in its original container, placed within a secondary, labeled hazardous waste container.
-
Contaminated Materials: All disposable materials that have come into contact with this compound must be collected in a designated hazardous waste container.
-
Arrange for Pickup: Contact your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[4] Provide them with the Safety Data Sheet (SDS) for Dasatinib.[4]
-
Documentation: Maintain detailed records of the amount of this compound waste generated, the date of disposal, and the name of the disposal service.[4]
Quantitative Data for Dasatinib
| Property | Value | Source |
| GHS Classification | Acute Toxicity, Oral (Category 3); Skin Irritation (Category 2); Serious Eye Damage (Category 1); Carcinogenicity (Category 2); Reproductive Toxicity (Category 2); Specific Target Organ Toxicity - Repeated Exposure (Category 1); Hazardous to the Aquatic Environment, Acute (Category 1); Hazardous to the Aquatic Environment, Chronic (Category 1) | [1] |
| UN Number | UN 2811 | [5] |
| Partition Coefficient (log Pow) | 0.14 (25 °C) |
Experimental Protocols
No experimental protocols were cited in the context of the disposal procedures for this compound. The focus of this document is solely on the safe handling and disposal of the compound.
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Dasatinib-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Dasatinib-d4, a deuterated analog of the potent tyrosine kinase inhibitor, Dasatinib. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination. Dasatinib and its analogs are classified as hazardous substances, requiring stringent handling protocols.
Hazard Identification
This compound is considered a hazardous compound with the following potential health effects:
-
Causes skin irritation
-
Causes serious eye damage
-
Suspected of causing cancer
-
Suspected of damaging fertility or the unborn child
-
May cause damage to organs through prolonged or repeated exposure
-
Very toxic to aquatic life with long-lasting effects
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. This equipment must be worn at all times when working with the compound, including during weighing, reconstitution, and administration.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile or latex gloves. | Prevents skin contact and absorption. The outer glove should be removed immediately after handling the compound. |
| Protective Clothing | Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs. A lab coat, suit, or scrubs can also be worn. | Protects skin and personal clothing from contamination. Contaminated garments should be disposed of as hazardous waste. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A fit-tested N100 respirator is necessary if engineering controls are not available or when there is a risk of aerosol generation. | Prevents inhalation of the powdered form of the compound. |
| Footwear | Closed-toe shoes. | Protects feet from potential spills. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Designated Area:
-
All handling of this compound powder must be conducted within a designated area, such as a chemical fume hood.
-
Solutions of this compound should be handled in a chemical fume hood or a Class II, Type B2 biosafety cabinet, especially if there is a risk of aerosolization.
-
Cover the work surface with a disposable, plastic-backed absorbent pad to contain any spills.
2. Weighing and Reconstitution:
-
Wear full PPE as specified in the table above.
-
Carefully weigh the required amount of this compound powder within the fume hood.
-
To reconstitute, add the solvent slowly to the vial containing the powder to avoid splashing.
-
Gently swirl the vial to dissolve the compound. Do not shake vigorously to prevent aerosolization.
3. Administration (in a research setting):
-
Use Luer-lock syringes and needles to prevent accidental disconnection and leakage.
-
When administering to animals, take precautions to avoid exposure to animal waste, as the compound and its metabolites can be excreted. Animal waste and bedding should be treated as hazardous for up to 10 days after the last treatment.
4. Decontamination and Cleaning:
-
Wipe down all surfaces and equipment with an appropriate decontaminating agent after each use.
-
All disposable materials used during the handling process (e.g., absorbent pads, pipette tips, vials) must be disposed of as cytotoxic waste.
5. Doffing PPE:
-
Remove PPE in a manner that avoids self-contamination.
-
The outer pair of gloves should be removed first, followed by the gown and then the inner pair of gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.
Emergency Procedures: Spill Management
In the event of a spill, follow these steps:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the full PPE, including respiratory protection.
-
Contain the Spill: Use a cytotoxic spill kit to absorb the spill. For powdered spills, gently cover with damp absorbent material to avoid generating dust.
-
Clean the Area: Work from the outer edge of the spill towards the center. Use a decontaminating agent to clean the affected area thoroughly.
-
Dispose of Waste: All materials used for cleanup, including contaminated PPE, must be placed in a designated cytotoxic waste container.
Disposal Plan
All waste generated from the handling of this compound is considered cytotoxic and must be disposed of according to institutional and local regulations.
-
Solid Waste: All contaminated consumables, including gloves, gowns, vials, and pipette tips, must be placed in a clearly labeled, sealed, and puncture-resistant cytotoxic waste container. These containers are typically yellow with a purple lid for cytotoxic sharps or yellow bags for other solid waste.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a dedicated, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams.
-
Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated cytotoxic sharps container.
Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
